4-Amino-2-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXRTRRJSMURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179564 | |
| Record name | 4-Amino-o-anisic acid | |
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Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-80-8 | |
| Record name | 4-Amino-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Amino-o-anisic acid | |
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| Record name | 2486-80-8 | |
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| Record name | 4-Amino-o-anisic acid | |
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| Record name | 4-amino-o-anisic acid | |
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| Record name | 4-Amino-2-methoxybenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-methoxybenzoic acid (CAS No: 2486-80-8) is a substituted aromatic carboxylic acid with significant utility in various scientific and industrial sectors. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring an amino, a methoxy (B1213986), and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic information, safety and handling guidelines, and its applications in research, with a focus on its potential role in biochemical applications like enzyme purification.
Chemical Identity and Properties
This compound is also known by its synonyms, 4-Amino-o-anisic acid and 2-Methoxy-4-aminobenzoic acid.[2] It typically appears as a pale cream or white to light yellow crystalline powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2486-80-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Melting Point | 148 - 153 °C | [1] |
| Appearance | Pale cream or white to light yellow/orange crystalline powder | [1] |
| Purity | ≥97-99% (HPLC) | [1] |
| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | |
| SMILES | COc1cc(N)ccc1C(O)=O | |
| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place | [1] |
Spectroscopic Data
While detailed, experimentally verified spectra for this compound are not widely available in public databases, spectral data for its isomers and derivatives can provide comparative insights. Commercial suppliers often possess proprietary spectral data (¹H NMR, ¹³C NMR, LC-MS, HPLC) that can be requested.[4]
-
Infrared (IR) Spectroscopy: A database entry confirms the availability of FTIR and Raman spectra for this compound.[4] Key expected peaks would include O-H stretching from the carboxylic acid, N-H stretching from the amine, C=O stretching from the carbonyl group, and C-O stretching from the ether and acid functionalities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for the specific CAS number 2486-80-8 are not publicly available. Data for the isomer 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5) shows characteristic aromatic proton signals and distinct peaks for the methoxy and amine protons.[5][6]
-
Mass Spectrometry (MS): The molecular weight of 167.16 g/mol provides a clear target for mass spectrometry analysis to confirm the compound's identity.[1]
Synthesis Protocols
The synthesis of this compound can be achieved via a multi-step process, often starting from more readily available precursors. A common route involves the formation of an ester intermediate, followed by hydrolysis. The following protocol is based on established chemical transformations described in patent literature for structurally related compounds.
Experimental Protocol: Two-Step Synthesis
This procedure involves two main stages: the synthesis of the methyl ester intermediate and its subsequent hydrolysis to the final acid product.
Step 1: Synthesis of Methyl 4-Amino-2-methoxybenzoate
This step is adapted from a patented procedure for a related compound's intermediate.
-
Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.
-
Methylation: Cool the mixture to 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution. Allow the reaction to proceed for 5-6 hours to ensure complete methylation of both the hydroxyl and carboxylic acid groups.
-
Work-up and Isolation: After the reaction is complete, process the mixture to remove salts and solvent. This typically involves filtration, extraction with a solvent like ethyl acetate, and removal of the solvent under reduced pressure (e.g., rotary evaporation) to yield the solid methyl 4-amino-2-methoxybenzoate intermediate.
Step 2: Hydrolysis of Methyl 4-Amino-2-methoxybenzoate
This final step converts the ester back to the carboxylic acid.
-
Reaction Setup: Dissolve the methyl 4-amino-2-methoxybenzoate intermediate in a mixture of methanol (B129727) and water.
-
Base Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The mixture is then heated to reflux and stirred for several hours (e.g., 2-3 hours) to drive the hydrolysis to completion.
-
Acidification and Precipitation: After cooling the reaction mixture, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water. Slowly add a strong acid, such as 3M hydrochloric acid, to adjust the pH to approximately 5.
-
Isolation and Purification: The target compound, this compound, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain the final product.
Applications in Research and Drug Development
This compound is a valuable molecule with diverse applications stemming from its versatile structure.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1]
-
Biochemical Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, aiding researchers in understanding biological pathways.[1]
-
Agrochemicals and Dyes: It serves as a precursor for the synthesis of certain agrochemicals and dyes.
-
Material Science: The molecule is explored in the development of novel polymers with enhanced properties for various industrial applications.[1]
Application Profile: Affinity Chromatography for Enzyme Purification
While direct studies on this compound as an enzyme inhibitor are limited, a structurally similar compound, 4-amino-2-methyl benzoic acid, has been successfully used to synthesize a novel affinity gel for the high-efficiency purification of Polyphenol Oxidase (PPO). PPO is an enzyme responsible for enzymatic browning in fruits and vegetables. The study demonstrated that an affinity ligand based on this benzoic acid derivative was highly effective for isolating the enzyme.
This application highlights the potential of this compound to be used as a ligand in affinity chromatography to purify and study enzymes that have a binding pocket complementary to its structure.
Experimental Protocol: Affinity Gel Preparation and PPO Purification
The following is a generalized protocol for using a benzoic acid derivative ligand for enzyme purification, based on the methodology described for a related compound.
-
Ligand Immobilization: The carboxylic acid group of this compound is chemically coupled to a solid support matrix, such as Sepharose 4B, often after activation of the matrix with a reagent like cyanogen (B1215507) bromide or N-hydroxysuccinimide.
-
Column Preparation: The resulting affinity gel (e.g., Sepharose-4B-ligand) is packed into a chromatography column and equilibrated with a suitable buffer (e.g., a phosphate (B84403) buffer at a specific pH).
-
Sample Loading: A crude protein extract containing the target enzyme (e.g., PPO from a plant source) is loaded onto the column.
-
Binding: The target enzyme, having an affinity for the immobilized ligand, binds to the matrix while other proteins pass through the column.
-
Washing: The column is washed with the equilibration buffer to remove any non-specifically bound proteins.
-
Elution: The bound enzyme is eluted from the column by changing the buffer conditions. This can be achieved by altering the pH, increasing the ionic strength, or by adding a competitive inhibitor to the buffer, which displaces the enzyme from the immobilized ligand.
-
Analysis: The collected fractions are analyzed for enzyme activity and purity (e.g., using SDS-PAGE).
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Table 2: Hazard and Safety Information
| Category | Information | Reference(s) |
| Hazard Classifications | Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves. |
Standard laboratory safety protocols should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a chemical compound of significant interest to researchers in both academic and industrial settings. Its utility as a versatile synthetic intermediate is well-established, providing a foundation for the creation of complex molecules in the pharmaceutical and material science fields. While detailed public data on its specific biological interactions are still emerging, its structural similarity to known enzyme-binding ligands suggests a promising area for future research, particularly in the development of tools for biochemical studies such as affinity chromatography. This guide provides the core technical information required for professionals to safely handle, synthesize, and utilize this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2486-80-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 2486-80-8 | this compound - Capot Chemical [capotchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2-methoxybenzoic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, synthesis protocols, and its role as a precursor to pharmacologically active compounds, particularly in the context of anti-inflammatory drug discovery.
Chemical Identity: IUPAC Name and Synonyms
This compound is a substituted aromatic carboxylic acid. Its formal IUPAC name is This compound . The compound is also known by several synonyms in commercial and academic literature. A structured summary of its nomenclature is provided in Table 1.
| Identifier Type | Name/Value |
| IUPAC Name | This compound |
| Synonyms | 2-Methoxy-4-aminobenzoic acid |
| 4-Amino-o-anisic acid | |
| m-Anisidine-4-carboxylic acid | |
| 4-AMINO-2-METHOXYBENZENECARBOXYLIC ACID | |
| 4-azanyl-2-methoxy-benzoic acid | |
| 4-Carboxy-3-methoxyaniline | |
| NSC 208766 | |
| CAS Number | 2486-80-8 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
Experimental Protocols
This compound serves as a crucial starting material for the synthesis of more complex molecules. The following protocol describes a general procedure for the synthesis of a chlorinated derivative, highlighting the reactivity of the parent molecule.
Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This protocol outlines the synthesis of a chlorinated and esterified derivative of this compound.
-
Esterification of p-Aminosalicylic Acid:
-
Mix p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution and stir.
-
Cool the mixture to 20-30°C.
-
Gradually add dimethyl sulfate (B86663) dropwise to the solution and continue the reaction.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Remove the solvent by rotary evaporation to obtain a solid, which is then dried to yield methyl 4-amino-2-methoxybenzoate.
-
-
Chlorination of the Intermediate:
-
Stir a mixture of methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide (in a 1:1 molar ratio) in a DMF solution at 65-75°C for 3-4 hours.
-
While still hot, pour the reaction mixture into ice water to precipitate a solid.
-
Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Derivatives of this compound are investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The following is a generalized protocol for assessing COX-2 inhibition, which can be adapted for testing this compound and its analogues.
Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay is used to screen for potential COX-2 inhibitors.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Prepare working solutions of human recombinant COX-2 enzyme, a fluorescent probe, and the substrate (arachidonic acid) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the test compound solution to the designated wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor as a positive control.
-
Add the COX-2 enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
Monitor the reaction kinetics by taking readings at regular intervals.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of the cyclooxygenase (COX) pathway. This compound and its derivatives are explored for their potential to act as COX inhibitors. The following diagram illustrates the logical workflow of how these compounds can interfere with the inflammatory cascade.
Caption: Logical workflow of COX-2 inhibition by a this compound derivative.
This guide provides foundational technical information for professionals engaged in drug discovery and development. The versatility of this compound as a chemical scaffold continues to make it a molecule of high interest in the synthesis of novel therapeutic agents.
4-Amino-2-methoxybenzoic acid molecular structure and weight
An In-depth Technical Guide to 4-Amino-2-methoxybenzoic Acid: Molecular Properties, Synthesis, and In Vitro Evaluation
Introduction
This compound is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its unique structure, featuring amino, methoxy (B1213986), and carboxylic acid functional groups, makes it a valuable building block for developing complex molecules with significant biological activity. Researchers frequently utilize this compound to create derivatives with enhanced therapeutic properties, particularly as anti-inflammatory and analgesic agents.[1] This guide provides a detailed overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis, and methods for evaluating its potential anti-inflammatory activity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzene (B151609) ring substituted with an amino group at position 4, a methoxy group at position 2, and a carboxylic acid group at position 1. This arrangement allows for diverse chemical modifications, making it a key starting material in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][4][5] |
| CAS Number | 2486-80-8 | [1][2][4] |
| Appearance | Pale cream crystalline powder | [1] |
| Melting Point | 148 - 153 °C | [1][2][4] |
| Purity | ≥ 99% (HPLC) | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)N)C(=O)O | [3][5] |
| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | [3][5] |
| Synonyms | 2-Methoxy-4-aminobenzoic acid, 4-Amino-o-anisic acid | [1][6] |
Experimental Protocols
The following sections detail methodologies for the synthesis of this compound and standardized in vitro assays to screen for its anti-inflammatory potential.
Synthesis of this compound
This protocol is based on a multi-step synthesis route starting from p-aminosalicylic acid, as adapted from synthetic methodologies described in the literature.[7]
Step 1: Methylation (Esterification and Etherification)
-
Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.
-
Reagent Addition: Cool the mixture to a temperature between 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution.
-
Reaction: Maintain the reaction with continuous stirring. The dimethyl sulfate acts as a methylating agent, converting the carboxylic acid to a methyl ester and the hydroxyl group to a methoxy ether, yielding methyl 4-amino-2-methoxybenzoate.
-
Work-up: After the reaction is complete, extract the product using ethyl acetate. Remove the solvent via rotary evaporation to obtain the solid methyl 4-amino-2-methoxybenzoate.
Step 2: Saponification (Hydrolysis)
-
Reaction Setup: Prepare a solution of methyl 4-amino-2-methoxybenzoate and a base (e.g., sodium hydroxide or potassium hydroxide) in a mixed solvent system of methanol (B129727) and water.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester back to a carboxylic acid.
-
Decolorization: Add activated charcoal to the solution and continue to reflux for approximately 30 minutes to remove colored impurities.
-
Isolation: Filter the hot solution to remove the activated charcoal. Remove the methanol solvent via rotary evaporation.
-
Acidification: To the remaining aqueous solution, carefully add an acid (e.g., 3M HCl) dropwise to adjust the pH to approximately 5.
-
Precipitation and Collection: A white solid product, this compound, will precipitate from the solution. Collect the solid by filtration and dry thoroughly.
In Vitro Anti-inflammatory Activity Screening
A common primary screening method for anti-inflammatory activity is the inhibition of protein denaturation assay, as inflammation is linked to protein denaturation.[8]
Protocol: Inhibition of Protein (Egg Albumin) Denaturation [8][9]
-
Preparation of Reagents:
-
Test Solution: Prepare various concentrations (e.g., 100 to 1000 µg/mL) of this compound in a suitable solvent (e.g., DMSO or phosphate-buffered saline).
-
Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (pH 6.4).
-
Reference Standard: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.
-
-
Reaction Mixture: For each concentration, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound solution. A control group should be prepared using distilled water instead of the test compound.
-
Incubation: Incubate all reaction mixtures at 37°C for 15-20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
Logical Workflow for Mechanistic Evaluation
While this compound itself is an intermediate, its derivatives are investigated for targeting specific biological pathways. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[10] The following diagram illustrates a logical workflow for assessing a compound's anti-inflammatory potential by investigating its effect on this pathway in a cell-based model.
Caption: Logical workflow for evaluating the anti-inflammatory mechanism of a test compound.
References
- 1. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
4-Amino-2-methoxybenzoic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents illustrative data from the structurally related compound, 4-methoxybenzoic acid, to provide a framework for experimental design and data interpretation. Furthermore, detailed, generalized experimental protocols for determining solubility and conducting forced degradation studies are provided, which can be adapted by researchers. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, offering both foundational knowledge and practical methodologies for characterizing this important chemical intermediate.
Introduction
This compound is an aromatic amino acid derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring both an amino and a carboxylic acid group, along with a methoxy (B1213986) substituent, imparts unique chemical properties that are crucial for its role as a building block in organic synthesis.[1] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions.
This guide summarizes the known physicochemical properties of this compound, provides detailed experimental workflows for its characterization, and uses data from the closely related 4-methoxybenzoic acid as a surrogate to illustrate key concepts in stability analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2486-80-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | Pale cream or yellow crystalline powder/solid | [1][2][3] |
| Melting Point | 148 - 153 °C | [1][3] |
| pKa | 4.75 ± 0.10 (Predicted) | [2][3] |
Solubility Profile
Qualitative Solubility
Qualitative data indicates that this compound is soluble in several organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [2][3][4] |
| Dichloromethane | Soluble | [2][3][4] |
| Methanol (B129727) | Soluble | [2][3][4] |
| Organic Solvents (General) | Soluble | [1] |
Quantitative Solubility Data
Table 3: Illustrative Quantitative Solubility of 4-Methoxybenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Water | 20 | 0.3 | [5][6] |
| Ethanol | - | Highly Soluble | [5] |
| Ether | - | Soluble | [5][6] |
| Ethyl Acetate | - | Soluble | [5][6] |
| Acetone | - | Good Solubility | [5] |
| Toluene | - | Lower Solubility | [5] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standardized method for determining the equilibrium solubility of a compound like this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the selected solvents.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) using a mechanical shaker or orbital incubator until equilibrium is reached (typically 24-72 hours).
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibrium temperature to allow undissolved solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Filter the collected sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.
-
Stability Profile
General Stability and Degradation Pathways
While specific stability data for this compound is limited, the stability of the related compound, 4-methoxybenzoic acid, has been studied. The primary degradation pathways for 4-methoxybenzoic acid include oxidation, hydrolysis under harsh acidic or basic conditions, photodegradation, and thermal degradation.[7][8] The presence of an amino group in this compound may introduce additional stability considerations, as amino groups can be susceptible to oxidation and other reactions.
Forced degradation studies are essential to identify the potential degradation products and pathways for this compound and to develop stability-indicating analytical methods.[9][10]
Illustrative Stability Data from Forced Degradation of 4-Methoxybenzoic Acid
The following table provides illustrative data from forced degradation studies on 4-methoxybenzoic acid to demonstrate the type of information that should be gathered for this compound.
Table 4: Illustrative Forced Degradation Data for 4-Methoxybenzoic Acid
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradation Product | Reference(s) |
| 0.1 N HCl, 60 °C | 48 | 10.9 | 4-Hydroxybenzoic acid | [11] |
| 0.1 N NaOH, 60 °C | 48 | 6.8 | 4-Hydroxybenzoic acid | [11] |
| 3% H₂O₂, RT | 24 | - | Oxidative products | [8] |
| Heat (Solid state) | - | - | Anisole (from decarboxylation) | [8] |
| Light (ICH Q1B) | - | - | Photodegradation products | [8] |
Note: The % degradation values are for illustrative purposes based on typical outcomes of such studies.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines.[12][13]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., at 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., at 60 °C).
-
Oxidation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Also, heat the stock solution.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
-
Time Points and Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
-
Sample Processing:
-
For acid and base hydrolysis samples, neutralize the aliquots before analysis to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
Calculate the percentage of degradation and assess the mass balance.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2486-80-8 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 7. gmpsop.com [gmpsop.com]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Synthesis of 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Amino-2-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The primary route discussed is the methylation of p-aminosalicylic acid (4-aminosalicylic acid), followed by the hydrolysis of the resulting ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful synthesis and characterization of the target compound.
Overview of the Synthetic Pathway
The synthesis of this compound from p-aminosalicylic acid is a two-step process:
-
O-Methylation: The phenolic hydroxyl group of p-aminosalicylic acid is selectively methylated to form methyl 4-amino-2-methoxybenzoate. This reaction is typically carried out using dimethyl sulfate (B86663) in the presence of a base.
-
Hydrolysis: The methyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.
The overall reaction scheme is presented below:
Caption: Overall synthesis scheme for this compound from p-aminosalicylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
This procedure is adapted from established methylation methods for salicylic (B10762653) acid derivatives.
Materials:
-
p-Aminosalicylic acid
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-aminosalicylic acid in acetone.
-
Add a stoichiometric equivalent of powdered potassium hydroxide (or sodium hydroxide) to the solution and stir vigorously.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add dimethyl sulfate (approximately 1.1 to 1.5 molar equivalents) dropwise to the cooled suspension, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
To the resulting residue, add water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to yield the crude methyl 4-amino-2-methoxybenzoate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the crude or purified methyl 4-amino-2-methoxybenzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (or potassium hydroxide) pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| p-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 135-145 | White to beige powder |
| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | 155-159 | Solid |
| This compound | C₈H₉NO₃ | 167.16 | 149-153 | Pale cream crystalline powder[1][2][3] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | Predicted shifts for a similar compound (2-amino-4-methoxybenzoic acid) in DMSO-d6 are: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H) | Data not readily available | Characteristic peaks for amino, methoxy (B1213986), carboxylic acid, and aromatic groups are expected |
| Methyl 4-amino-2-methoxybenzoate | Data not readily available in detail, but characteristic peaks for aromatic protons, methoxy groups, and amino protons are expected. | Data not readily available | Characteristic peaks for amino, methoxy, ester, and aromatic groups are expected. |
Mechanistic Insights and Visualizations
O-Methylation of p-Aminosalicylic Acid
The O-methylation of the phenolic hydroxyl group proceeds via a Williamson ether synthesis mechanism. The base deprotonates the more acidic phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction.
Caption: Mechanism of O-methylation of the p-aminosalicylate anion with dimethyl sulfate.
Base-Catalyzed Hydrolysis of Methyl 4-amino-2-methoxybenzoate
The hydrolysis of the methyl ester is a saponification reaction. It proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group, to form the carboxylate salt, which is subsequently protonated during the acidic workup to yield the final carboxylic acid.
Caption: Mechanism of base-catalyzed hydrolysis of methyl 4-amino-2-methoxybenzoate.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from p-aminosalicylic acid. The described two-step process involving O-methylation and subsequent ester hydrolysis is a reliable method for obtaining this valuable chemical intermediate. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to support researchers and professionals in the successful execution and understanding of this synthetic route. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the final product.
References
The Pivotal Role of 4-Amino-2-methoxybenzoic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxybenzoic acid, a substituted anthranilic acid, has emerged as a cornerstone in the field of organic synthesis. Its unique trifunctional nature, possessing an aromatic amine, a carboxylic acid, and a methoxy (B1213986) group, provides a versatile platform for the construction of a diverse array of complex molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role as a precursor to medicinally significant heterocyclic scaffolds such as quinazolinones and benzoxazinones. We will explore detailed experimental protocols, present quantitative data for key transformations, and visualize synthetic pathways to provide a comprehensive resource for researchers in academia and the pharmaceutical industry. The derivatives of this compound have shown promise in various therapeutic areas, including the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1]
Core Synthetic Applications
The strategic positioning of the amino, methoxy, and carboxylic acid groups on the benzene (B151609) ring allows for a range of chemical manipulations, making this compound a valuable starting material for the synthesis of a variety of organic compounds.
Synthesis of Heterocyclic Compounds
The most significant application of this compound in organic synthesis is as a precursor for the construction of fused heterocyclic systems. The amino and carboxylic acid functionalities are perfectly poised for cyclization reactions to form six-membered heterocyclic rings.
This compound can be readily converted to 7-methoxy-4H-benzo[d][2][3]oxazin-4-one derivatives. These compounds serve as important intermediates and exhibit a range of biological activities. A general and efficient method involves the reaction of the parent acid with orthoesters in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one
A mixture of this compound (1.0 mmol) and triethyl orthoacetate (1.2 mmol) in ethanol (B145695) (10 mL) is treated with a catalytic amount of acetic acid (0.1 mmol). The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent such as ethanol to afford the desired 7-methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one.[4]
The following table summarizes the synthesis of various 7-methoxy-2-substituted-4H-benzo[d][2][3]oxazin-4-ones from a closely related starting material, 4-methoxyanthranilic acid, which demonstrates the versatility of this synthetic route.
| Substituent (R) | Product | Yield (%) | Melting Point (°C) |
| Methyl | 7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one | 87-88 | 119-120 |
| Propyl | 7-Methoxy-2-propyl-4H-benzo[d][2][3]oxazin-4-one | 86-87 | 77-78 |
| Phenyl | 7-Methoxy-2-phenyl-4H-benzo[d][2][3]oxazin-4-one | 83-85 | 149-150 |
Data adapted from the synthesis using 4-methoxyanthranilic acid, which is expected to have similar reactivity.[4]
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The synthesis of quinazolinones from this compound typically involves a two-step process: initial formation of a 2-acylaminobenzoic acid intermediate, followed by cyclization with an amine source. A more direct approach involves the reaction of the corresponding benzoxazinone (B8607429) with an amine.
Experimental Protocol: Synthesis of 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one
7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one (1.0 mmol) is dissolved in ethanol (15 mL). To this solution, hydrazine (B178648) hydrate (B1144303) (1.5 mmol) is added, and the mixture is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-amino-7-methoxy-2-methylquinazolin-4(3H)-one.[5]
The following diagram illustrates the general synthetic workflow for the preparation of quinazolinones from this compound.
Caption: Synthetic workflow for benzoxazinones and quinazolinones.
Other Key Reactions
Beyond heterocycle synthesis, the functional groups of this compound can undergo a variety of standard organic transformations, further expanding its synthetic utility.
The carboxylic acid group can be readily esterified under acidic conditions. This modification is often employed to protect the carboxylic acid or to modulate the pharmacological properties of the final compound.
Experimental Protocol: Fischer Esterification of this compound
This compound (1.0 mmol) is dissolved in an excess of the desired alcohol (e.g., methanol, 20 mL), and a catalytic amount of concentrated sulfuric acid (0.1 mL) is added cautiously. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The excess alcohol is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding ester.
The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy in drug discovery to explore structure-activity relationships.
Experimental Protocol: N-Acetylation of this compound
This compound (1.0 mmol) is dissolved in pyridine (B92270) (5 mL) and cooled to 0 °C. Acetic anhydride (B1165640) (1.1 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a few hours. Upon completion, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.
Anticancer Activity
Numerous quinazolinone derivatives synthesized from substituted anthranilic acids have demonstrated potent anticancer activity.[3] For instance, certain 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been investigated as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway.[6] The Akt/NFκB signaling pathway, crucial for cell survival, has also been identified as a target for some 4-methoxybenzoic acid derivatives, leading to the induction of apoptosis in cancer cells.[7]
The following diagram depicts a simplified overview of the Akt/NFκB signaling pathway, a target for some anticancer derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-Amino-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic Infrared (IR) absorption bands based on established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic IR absorption bands for this compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.2 - 6.4 | d |
| H-5 | 6.3 - 6.5 | dd |
| H-6 | 7.6 - 7.8 | d |
| -COOH | 11.0 - 13.0 | br s |
| -NH₂ | 4.5 - 5.5 | br s |
| -OCH₃ | 3.8 - 4.0 | s |
Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110 - 115 |
| C-2 | 158 - 162 |
| C-3 | 98 - 102 |
| C-4 | 150 - 154 |
| C-5 | 105 - 109 |
| C-6 | 132 - 136 |
| C-7 (-COOH) | 168 - 172 |
| C-8 (-OCH₃) | 55 - 60 |
Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.
Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching, very broad |
| N-H (Amine) | 3500 - 3300 | Stretching, two bands for primary amine |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |
| C=C (Aromatic) | 1625 - 1590 | Stretching |
| C-N (Amine) | 1340 - 1250 | Stretching |
| C-O (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretching |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of solid aromatic compounds like this compound.
NMR Spectroscopy Protocol
A standard protocol for obtaining NMR spectra of benzoic acid derivatives involves the following steps:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the compound in the same volume of deuterated solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard one-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier Transform (FT).
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
For ¹H NMR, the peaks are integrated to determine the relative ratios of the protons.
-
Chemical shifts are referenced to the TMS signal.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.
-
Place a single drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands in the spectrum.
-
Correlate these absorption bands with the characteristic vibrations of the functional groups present in the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for spectroscopic data analysis and a generalized experimental workflow.
Caption: Logical workflow for the structural elucidation of this compound using NMR and IR spectroscopy.
Caption: Generalized experimental workflow for acquiring and analyzing spectroscopic data.
The Versatile Scaffold: 4-Amino-2-methoxybenzoic Acid in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Amino-2-methoxybenzoic acid, a simple yet functionally rich aromatic compound, has emerged as a valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy (B1213986) group ortho to the carboxylic acid, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this compound as a pivotal intermediate, exploring its synthesis, chemical properties, and its role in the development of therapeutic agents across various disease areas. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Chemical Properties and Synthesis
This compound, also known as 4-amino-o-anisic acid, possesses a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] Key physicochemical properties are summarized in Table 1. The presence of both an acidic carboxylic group and a basic amino group imparts amphoteric character, while the methoxy group influences the electronic and conformational properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2486-80-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 149-153 °C | [1] |
| Appearance | Pale cream crystalline powder | [2] |
| SMILES | COc1cc(N)ccc1C(O)=O | [1] |
| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | [1] |
A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 4-methoxy-2-nitrobenzoic acid.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Methoxy-2-nitrobenzoic acid
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Diatomaceous earth (Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL).[3]
-
Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[3]
-
Subject the mixture to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.[3]
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to dryness to yield this compound as a solid. The reaction typically proceeds with a high yield (approaching 100%).[3]
Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting material for the synthesis of a variety of therapeutic agents. The amino group serves as a handle for amide bond formation, while the carboxylic acid can be converted to esters or amides. The aromatic ring can also undergo further substitution to modulate the pharmacological properties of the final compounds.
Antipsychotic Agents: The Amisulpride Story
A prominent example of the utility of this scaffold is in the synthesis of the atypical antipsychotic drug, Amisulpride . A key intermediate in the industrial production of Amisulpride is 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a direct derivative of the parent compound.[4][5]
Workflow for the Synthesis of a Key Amisulpride Intermediate:
Caption: Synthetic workflow for an Amisulpride intermediate.
Modulators of Serotonin (B10506) Receptors
Derivatives of this compound have been extensively explored as ligands for G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₄ receptor. These receptors are implicated in various physiological processes, including gastrointestinal motility and cognitive function. Research has shown that esters of 4-amino-5-chloro-2-methoxybenzoic acid can act as potent 5-HT₄ receptor agonists and antagonists.
Table 2: Biological Activity of 4-Amino-5-chloro-2-methoxybenzoic Acid Esters as 5-HT₄ Receptor Ligands
| Compound | Ki (nM) | pA₂ | Activity |
| 7a (ML 10302) | 1.07 ± 0.5 | - | Partial Agonist |
| 7g | 0.26 ± 0.06 | 8.6 | Antagonist |
| 7k | 1.0 ± 0.3 | - | Partial Agonist |
Data extracted from a study on new esters of 4-amino-5-chloro-2-methoxybenzoic acid.
The 5-HT₄ receptor primarily signals through the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.
5-HT₄ Receptor Signaling Pathway:
Caption: Simplified 5-HT₄ receptor signaling cascade.
Anti-inflammatory and Analgesic Potential
The this compound scaffold has been utilized in the development of novel anti-inflammatory and analgesic agents.[2][6] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.
A related compound, Tranilast , an analog of a tryptophan metabolite, is an anti-allergic and anti-inflammatory drug.[7] Its mechanism involves the suppression of chemical mediator release from mast cells and the inhibition of the TGF-β signaling pathway, which plays a crucial role in inflammation and fibrosis.[8][9]
TGF-β Signaling Pathway Inhibition:
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Articles [globalrx.com]
Unveiling the Past: The Discovery and Historical Synthesis of 4-Amino-2-methoxybenzoic Acid
A deep dive into the historical archives of chemical literature reveals the first documented synthesis of 4-Amino-2-methoxybenzoic acid in the year 1900 by the German chemists Alfred Einhorn and Emanuel Oppenheimer. This pivotal moment in organic chemistry laid the groundwork for the future applications of this compound, which now serves as a valuable intermediate in the pharmaceutical and dye industries.
This technical guide explores the initial discovery and synthesis of this compound, providing a detailed look at the experimental protocols of the era. We will also present its key physicochemical properties in a structured format and visualize the foundational synthetic pathway as described by its discoverers.
A Glimpse into History: The First Synthesis
The pioneering work of Einhorn and Oppenheimer, published in the prestigious journal Justus Liebig's Annalen der Chemie, detailed the preparation of this compound from its nitro precursor, 2-methoxy-4-nitrobenzoic acid. Their method, a classic example of aromatic nitro compound reduction, involved the use of tin and hydrochloric acid, a common and effective reducing agent of the time. This discovery was part of broader investigations into the derivatives of benzoic acid, a fundamental scaffold in organic chemistry.
Physicochemical Characteristics
This compound is a stable, crystalline solid. A compilation of its key physical and chemical properties is presented below for easy reference by researchers.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 149-153 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 2486-80-8 | [1] |
The Original Experimental Protocol
The following is a detailed description of the experimental procedure for the synthesis of this compound as would have been performed by Einhorn and Oppenheimer, based on the typical laboratory practices of the early 20th century.
Objective: To synthesize this compound by the reduction of 2-methoxy-4-nitrobenzoic acid.
Materials:
-
2-methoxy-4-nitrobenzoic acid
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Acetic Acid (CH₃COOH)
-
Distilled water
-
Filter paper
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Reduction of the Nitro Group: In a round-bottom flask, a measured quantity of 2-methoxy-4-nitrobenzoic acid is suspended in water. To this suspension, an excess of granulated tin is added.
-
Concentrated hydrochloric acid is then added portion-wise to the flask. The reaction is exothermic, and the addition of acid should be controlled to maintain a steady reaction rate.
-
The mixture is heated under reflux for several hours until the reduction of the nitro group to an amino group is complete. The progress of the reaction would have been monitored by the disappearance of the yellow color of the nitro compound.
-
Work-up and Isolation: After cooling, the reaction mixture contains the tin salt of this compound. A concentrated solution of sodium hydroxide is added to precipitate the tin as tin hydroxide, which is then removed by filtration.
-
The filtrate, containing the sodium salt of the desired product, is then acidified with acetic acid. This protonates the carboxylate and the amino group, causing the this compound to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or water.
Visualizing the Foundational Synthesis
The historical synthesis of this compound can be represented as a straightforward chemical transformation. The following diagram, generated using the DOT language, illustrates this key reaction.
Caption: The historical synthesis of this compound.
This foundational work by Einhorn and Oppenheimer not only introduced a new chemical entity but also provided a reliable method for its preparation, paving the way for its eventual use in various fields of applied chemistry. The principles of this early synthesis are still relevant today, demonstrating the enduring legacy of these pioneering chemists.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Amino-2-methoxybenzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-2-methoxybenzoic acid and its derivatives as non-standard building blocks in peptide synthesis. The following sections detail its application in creating unique peptide structures, along with protocols for its incorporation using standard synthesis methodologies.
Introduction
This compound is an aromatic amino acid derivative that can be incorporated into peptide chains to introduce specific structural constraints or functionalities.[1] Its unique structure allows for the creation of peptidomimetics with potentially enhanced biological activity and stability. While direct incorporation protocols are not extensively documented, its derivatives have been successfully used in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides protocols based on the use of a notable derivative and outlines the general procedures for its integration into peptide scaffolds.
Key Applications
The primary application of this compound in peptide synthesis is as a component of larger, unnatural amino acid building blocks. A key example is the synthesis of the unnatural amino acid "Hao" (5-HO₂CCONH-2-MeO-C₆H₃-CONHNH₂), which is designed to mimic a tripeptide β-strand.[2] This building block, once synthesized, can be incorporated into peptides using standard synthesis techniques to create novel peptide architectures with specific hydrogen-bonding patterns.[2]
Potential applications in drug development include:
-
Creation of Peptidomimetics: Designing peptides with modified backbones to enhance stability against enzymatic degradation.
-
Inducing Specific Conformations: The rigid structure of the aromatic ring can be used to control the peptide's secondary structure, which is crucial for biological activity.
-
Development of Novel Peptide-Drug Conjugates: The functional groups of this compound can serve as attachment points for therapeutic agents.
Data Presentation
While specific quantitative data for the direct coupling of this compound is limited, the following table provides representative data for the coupling of a derivative, the unnatural amino acid "Hao," and for general peptide synthesis parameters. This data is intended to provide a baseline for experimental design.
| Parameter | Value | Remarks | Source |
| Unnatural Amino Acid Synthesis | |||
| Fmoc*-Hao Yield | High | Efficient, high-yield synthesis from 5-amino-2-methoxybenzoic acid, hydrazine (B178648), and oxalic acid derivatives. | [2] |
| Boc-Hao Yield | High | Efficient, high-yield synthesis from 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid derivatives. | [2] |
| Peptide Coupling | |||
| Coupling Method | Carbodiimide (B86325) | Standard coupling agents are effective for incorporating Hao into peptides. | [2] |
| Synthesis Phase | Solution & Solid | Hao can be used in both solution-phase and solid-phase peptide synthesis. | [2] |
Experimental Protocols
The following protocols describe the synthesis of the unnatural amino acid "Hao" from 5-Amino-2-methoxybenzoic acid and its subsequent incorporation into a peptide chain via solution-phase and solid-phase synthesis.
Protocol 1: Synthesis of Fmoc*-Hao and Boc-Hao Unnatural Amino Acids
This protocol is based on the condensation of suitably protected derivatives of 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid.[2]
Workflow for Unnatural Amino Acid Synthesis
Caption: Synthesis of Fmoc*-Hao and Boc-Hao.
Methodology:
-
Protection: Protect the amino group of 5-amino-2-methoxybenzoic acid and one of the amino groups of hydrazine with suitable protecting groups (e.g., Boc). Protect one of the carboxylic acid groups of oxalic acid.
-
Condensation 1: Couple the protected 5-amino-2-methoxybenzoic acid with the free amino group of the protected hydrazine using a standard coupling agent (e.g., DCC/HOBt or HATU).
-
Intermediate Deprotection: Selectively deprotect the second amino group of the hydrazine moiety.
-
Condensation 2: Couple the resulting intermediate with the protected oxalic acid.
-
Final Deprotection/Protection Exchange: Deprotect the remaining protecting groups and introduce the desired Fmoc* or Boc group on the free amino terminus of the Hao building block.
Protocol 2: Solution-Phase Peptide Synthesis with Hao
This protocol outlines the steps for coupling the Boc-Hao unnatural amino acid to a growing peptide chain in solution.
Workflow for Solution-Phase Coupling
Caption: Solution-phase coupling of Boc-Hao.
Methodology:
-
Dissolution: Dissolve the N-terminally protected peptide (e.g., Boc-Phe-OH) and the C-terminally protected amino acid or peptide (e.g., H-Val-NHBu) in a suitable organic solvent (e.g., DMF or DCM).
-
Activation: Add a carbodiimide coupling agent (e.g., 1.1 equivalents of DCC or EDC) and an additive (e.g., 1.1 equivalents of HOBt) to the solution containing the carboxylic acid component and stir for a few minutes at 0°C to form the active ester.
-
Coupling: Add the amino component to the activated mixture and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Remove the urea (B33335) byproduct by filtration (if DCC is used). Extract the organic layer with an acidic solution (e.g., 1N HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.
-
Purification: Purify the resulting protected peptide by column chromatography.
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc with TFA) to elongate the peptide chain further.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Hao
This protocol describes the incorporation of Fmoc*-Hao into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Workflow for Solid-Phase Coupling
Caption: Solid-phase coupling of Fmoc*-Hao.
Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
In a separate vessel, dissolve Fmoc*-Hao (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU or HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA with scavengers).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Conclusion
This compound serves as a valuable building block for the synthesis of unnatural amino acids that can be incorporated into peptides to create novel structures with tailored properties. The "Hao" amino acid is a prime example of how this starting material can be used to generate peptidomimetics with defined secondary structures. The protocols provided herein, based on standard and well-established peptide synthesis methodologies, offer a framework for researchers to utilize this compound and its derivatives in their peptide design and drug discovery efforts. Further research into the direct incorporation of this compound and the biological activities of the resulting peptides is warranted.
References
Application Notes and Protocols: 4-Amino-2-methoxybenzoic Acid as a Versatile Intermediate for Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxybenzoic acid is a valuable aromatic intermediate widely utilized in the synthesis of a diverse range of organic compounds, including pharmaceuticals and, notably, azo dyes. The presence of three key functional groups—a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and a methoxy (B1213986) group (-OCH₃)—on the benzene (B151609) ring makes it a versatile building block for chromophore development. The amino group serves as the primary site for diazotization, a critical step in the formation of the azo linkage (-N=N-), which is the defining chromophore of azo dyes. The carboxylic acid and methoxy groups act as auxochromes, influencing the color, solubility, and binding properties of the resulting dyes. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component and outlines the characterization of the resulting products.
Principle of Synthesis
The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by an azo coupling reaction.
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.
Experimental Protocols
Protocol 1: Synthesis of a Novel Azo Dye using β-Naphthol as the Coupling Component
This protocol describes the synthesis of a hypothetical novel azo dye, (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-methoxybenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound | 167.16 | 10 | 1.67 g |
| Concentrated Hydrochloric Acid | 36.46 | ~25 | ~2.5 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |
| β-Naphthol | 144.17 | 10 | 1.44 g |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | - | For 10% solution |
| Distilled Water | 18.02 | - | As needed |
| Ice | - | - | As needed |
| Urea (B33335) | 60.06 | - | Small quantity |
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.67 g (10 mmol) of this compound in a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of distilled water.
-
Stir the mixture vigorously to achieve a fine suspension. Gentle warming may be required to aid dissolution, after which the solution should be cooled back down.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The formation of a clear solution indicates the formation of the diazonium salt.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid. The resulting solution is the diazonium salt solution and should be used immediately.
Part B: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with constant stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour to ensure complete coupling.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a copious amount of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The dye can be further purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or acetic acid.
Data Presentation
The following table summarizes typical data obtained for azo dyes synthesized from aromatic amines, which can be expected for dyes derived from this compound.
Table 1: Physicochemical and Spectral Data of Representative Azo Dyes
| Coupling Component | Molecular Formula of Dye | Yield (%) | Melting Point (°C) | λmax (nm) in DMF |
| Phenol | C₁₅H₁₂N₂O₄ | 85-95 | 205-208 | 360-380 |
| Resorcinol | C₁₅H₁₂N₂O₅ | 80-90 | 220-223 | 420-440 |
| N,N-Dimethylaniline | C₁₇H₁₉N₃O₃ | 88-96 | 180-184 | 480-500 |
| β-Naphthol | C₁₉H₁₄N₂O₄ | 90-98 | 245-250 | 490-510 |
| Salicylic Acid | C₁₆H₁₂N₂O₆ | 82-90 | 230-235 | 370-390 |
Note: The data presented are hypothetical and based on typical results for analogous azo dyes. Actual results may vary.
Visualizations
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of azo dyes.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for azo dye synthesis.
Conclusion
This compound serves as a readily available and highly effective diazo component for the synthesis of a wide array of azo dyes. The protocols provided herein offer a robust foundation for researchers to synthesize and explore novel chromophores. By systematically varying the coupling component, a library of dyes with diverse colors and properties can be generated. These compounds can be further investigated for their applications in various fields, including as textile colorants, pH indicators, and as potential scaffolds in the development of new therapeutic agents. Researchers should adapt these procedures based on the specific properties of the chosen coupling component and always perform appropriate safety assessments, as diazonium salts can be explosive when dry.
Application Notes and Protocols: 4-Amino-2-methoxybenzoic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-2-methoxybenzoic acid as a precursor in the development of synthetic auxin herbicides, with a specific focus on the synthesis and evaluation of a Dicamba-analogue. Detailed protocols for synthesis and bioassays are provided to enable researchers to replicate and adapt these methods for their own agrochemical discovery programs.
Introduction
This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various agrochemicals.[1] Its substituted benzoic acid structure is foundational for the development of certain classes of herbicides, particularly those that mimic the action of natural plant hormones like auxins. This document outlines the application of this compound in the synthesis of a potent herbicidal agent structurally related to Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide for the control of broadleaf weeds.[2][3]
Synthesis of a Dicamba Analogue from this compound
The following protocol describes a hypothetical, yet chemically plausible, multi-step synthesis of a dichlorinated 2-methoxybenzoic acid herbicide from this compound. The key transformation involves the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by an additional chlorination step.
Experimental Protocol: Synthesis of 3,6-dichloro-2-methoxybenzoic acid Analogue
Step 1: Diazotization of this compound
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 16.7 g (0.1 mol) of this compound in 100 mL of 6M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite (B80452) in 20 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction for Monochlorination
-
In a separate beaker, dissolve 14.3 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle heating.
-
Cool the copper(I) chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with three 50 mL portions of diethyl ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 4-chloro-2-methoxybenzoic acid.
Step 3: Aromatic Chlorination
-
Dissolve the 4-chloro-2-methoxybenzoic acid from Step 2 in 100 mL of glacial acetic acid.
-
Add a catalytic amount of iron(III) chloride.
-
Bubble chlorine gas through the solution at room temperature with stirring until the desired degree of chlorination is achieved (monitored by TLC or GC-MS).
-
Pour the reaction mixture into 500 mL of ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified 3,6-dichloro-2-methoxybenzoic acid analogue.
Mode of Action: Synthetic Auxin Herbicide
Dicamba and its analogues are classified as synthetic auxin herbicides (WSSA Group 4).[4] They mimic the natural plant hormone, indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[5] This leads to an accumulation of auxin-like signals, causing uncontrolled and disorganized cell division and elongation, particularly in the meristematic tissues of susceptible broadleaf plants.[6] The overstimulation of auxin-responsive genes ultimately disrupts normal plant development, leading to characteristic symptoms such as leaf cupping, stem twisting (epinasty), and eventual plant death.[5]
Herbicidal Efficacy Data
The herbicidal efficacy of Dicamba and its analogues is typically quantified using dose-response studies. Key metrics include the GR50 (the dose required to cause a 50% reduction in plant growth, usually measured as biomass) and the LD50 (the lethal dose for 50% of the test population).
Table 1: Herbicidal Efficacy of Dicamba on Selected Broadleaf Weeds
| Weed Species | Common Name | GR50 (g ae/ha) | Reference |
| Amaranthus palmeri | Palmer amaranth | 10.5 - 25.3 | FBN (2025) |
| Ambrosia trifida | Giant ragweed | 8.7 - 15.1 | Bayer Crop Science (2024) |
| Chenopodium album | Common lambsquarters | 12.4 - 30.8 | FBN (2025) |
| Conyza canadensis | Horseweed (Marestail) | 9.2 - 21.5 | Bayer Crop Science (2024) |
g ae/ha: grams of acid equivalent per hectare
Table 2: Acute Toxicity of Dicamba
| Organism | Test | Result | Toxicity Class | Reference |
| Rat (oral) | LD50 | 1,707 mg/kg | Moderately Toxic | NPIC |
| Rat (dermal) | LD50 | >2,000 mg/kg | Low Toxicity | NPIC |
| Mallard duck (oral) | LD50 | 2,009 mg/kg | Practically Nontoxic | WSDOT (2017) |
| Rainbow trout (96 hr) | LC50 | >100 mg/L | Slightly Toxic | WSDOT (2017) |
Bioassay Protocols for Herbicidal Activity
Protocol 1: Whole-Plant Bioassay for Synthetic Auxin Herbicides
This protocol is designed to visually assess the herbicidal effects of a test compound on susceptible plant species.
Materials:
-
Test compound (e.g., synthesized Dicamba analogue)
-
Susceptible plant species (e.g., tomato, cucumber, or non-resistant soybean seedlings at the 2-3 true leaf stage)[7][8]
-
Herbicide-free potting soil
-
Pots (4-inch diameter)
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled temperature and light
Procedure:
-
Grow the bioassay plants in 4-inch pots containing herbicide-free soil until they reach the 2-3 true leaf stage.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and make serial dilutions to achieve a range of application rates.
-
Apply the different rates of the test compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a negative control (solvent only) and a positive control (commercial Dicamba).
-
Place the treated plants in a growth chamber or greenhouse under optimal growing conditions (e.g., 25°C, 16-hour photoperiod).
-
Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT).[7] Symptoms to record include:
-
Leaf cupping and crinkling
-
Stem twisting and epinasty
-
Stunting
-
Chlorosis and necrosis
-
-
Rate the injury on a scale of 0% (no effect) to 100% (plant death).
Protocol 2: Root Elongation Inhibition Bioassay
This quantitative bioassay measures the effect of a test compound on root growth.
Materials:
-
Test compound
-
Seeds of a sensitive species (e.g., Arabidopsis thaliana, cucumber)
-
Petri dishes with agar-based growth medium
-
Growth chamber
Procedure:
-
Prepare agar (B569324) growth medium and autoclave. While the medium is still molten, add the test compound at various concentrations. Pour the medium into sterile petri dishes.
-
Surface-sterilize the seeds and place them on the surface of the agar in the petri dishes.
-
Seal the petri dishes and place them vertically in a growth chamber to allow for root growth along the agar surface.
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root growth for each concentration relative to the untreated control.
-
Use the data to generate a dose-response curve and determine the IC50 or GR50 value.
Conclusion
This compound represents a key starting material for the synthesis of effective synthetic auxin herbicides. The protocols and data presented herein provide a framework for the development and evaluation of novel herbicidal compounds based on this chemical scaffold. By understanding the synthesis, mode of action, and methods for efficacy testing, researchers can advance the discovery of new and improved solutions for weed management in agriculture.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. fbn.com [fbn.com]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. researchgate.net [researchgate.net]
The Role of 4-Amino-2-methoxybenzoic Acid in the Development of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-2-methoxybenzoic acid serves as a valuable and versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential. Its unique structural features, including an amino group ortho to a methoxy (B1213986) group and a carboxylic acid, make it an ideal starting material for the construction of quinazolinone scaffolds. These quinazolinone derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including potent anti-inflammatory effects. This document provides a detailed overview of the application of this compound in the synthesis of anti-inflammatory agents, complete with experimental protocols, quantitative data, and pathway visualizations.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[1]
Synthesis of 6-Methoxy-quinazolinone Derivatives
A common and effective strategy for synthesizing anti-inflammatory agents from this compound involves a cyclization reaction to form a quinazolinone core. This can be achieved through a multi-step synthesis.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-methoxy-quinazolin-4(3H)-ones
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-ones, which are known to exhibit anti-inflammatory properties.
Step 1: Acetylation of this compound
-
In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 12 mmol of acetyl chloride dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-acetamido-2-methoxybenzoic acid.
Step 2: Cyclization to form 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one
-
Reflux the 4-acetamido-2-methoxybenzoic acid (10 mmol) from Step 1 in 30 mL of acetic anhydride (B1165640) for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir vigorously until a solid precipitate forms.
-
Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to yield 2-methyl-6-methoxy-4H-3,1-benzoxazin-4-one.
Step 3: Synthesis of 3-Amino-2-methyl-6-methoxyquinazolin-4(3H)-one
-
To a solution of 2-methyl-6-methoxy-4H-3,1-benzoxazin-4-one (10 mmol) in 50 mL of ethanol, add hydrazine (B178648) hydrate (B1144303) (20 mmol).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3-amino-2-methyl-6-methoxyquinazolin-4(3H)-one.
Step 4: Synthesis of 2,3-Disubstituted-6-methoxy-quinazolin-4(3H)-ones (Schiff Base Formation)
-
In a flask, dissolve 5 mmol of 3-amino-2-methyl-6-methoxyquinazolin-4(3H)-one in 30 mL of glacial acetic acid.
-
Add an equimolar amount (5 mmol) of a substituted aromatic aldehyde.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and pour it into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-one derivative.
Anti-inflammatory Activity and Quantitative Data
The anti-inflammatory potential of synthesized quinazolinone derivatives is typically evaluated through in vitro and in vivo assays. A common in vitro method is the assessment of their ability to inhibit COX-1 and COX-2 enzymes. In vivo evaluation often involves the carrageenan-induced rat paw edema model.
Table 1: In Vitro COX Inhibition Data for Representative Quinazolinone Derivatives
| Compound | R-Group on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | 4-H | >100 | 15.2 | >6.58 |
| Derivative 2 | 4-Cl | >100 | 5.8 | >17.24 |
| Derivative 3 | 4-OCH3 | >100 | 10.5 | >9.52 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
Note: The data presented here is representative of structurally similar quinazolinone derivatives and is intended for comparative purposes. Actual values for derivatives of this compound would require specific experimental determination.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.
-
Incubation: Pre-incubate the enzyme in Tris-HCl buffer (pH 8.0) with hematin (B1673048) and the test compound (at various concentrations) for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding a solution of HCl.
-
Quantification: Measure the concentration of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) from the dose-response curves.
Signaling Pathway in Inflammation
The anti-inflammatory effects of the synthesized quinazolinone derivatives are primarily attributed to their inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Conclusion
This compound is a key precursor for the synthesis of a diverse range of quinazolinone derivatives. These compounds have demonstrated significant potential as anti-inflammatory agents, primarily through the selective inhibition of the COX-2 enzyme. The synthetic protocols and structure-activity relationship data presented here provide a valuable resource for researchers and drug development professionals working to discover and optimize novel anti-inflammatory therapeutics. Further investigation into the specific interactions of these compounds with the COX-2 active site and their broader pharmacological profiles will be crucial for advancing these promising molecules toward clinical applications.
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 4-Amino-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxybenzoic acid is a substituted aromatic compound with potential applications in biochemical research, particularly in the study of enzyme inhibition.[1] Its structural similarity to endogenous aromatic molecules suggests that it may interact with enzymes that recognize and process such substrates. These application notes provide a detailed protocol for a general spectrophotometric enzyme inhibition assay that can be adapted to screen this compound against various enzymes. As a specific example, a protocol for tyrosinase inhibition is detailed, given that tyrosinase acts on aromatic substrates and is a common target in drug discovery.[2][3]
Principle of the Assay
The fundamental principle of an enzyme inhibition assay is to measure the catalytic activity of an enzyme in the presence and absence of a potential inhibitor.[4] In a spectrophotometric assay, this is achieved by monitoring the change in absorbance over time as a substrate is converted into a colored product.[5][6] The rate of this color change is proportional to the enzyme's activity. When an inhibitor is present, the rate of the reaction will decrease. By comparing the reaction rates at various inhibitor concentrations to the rate of the uninhibited enzyme, the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.[7][8][9]
Data Presentation
Quantitative data from enzyme inhibition assays should be systematically recorded to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental data.
Table 1: Raw Absorbance Data
| Time (minutes) | Control (No Inhibitor) | This compound (Concentration 1) | This compound (Concentration 2) | ... | Positive Control |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Table 2: Calculated Reaction Rates and Percentage Inhibition
| Inhibitor Concentration | Average Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 µM (Control) | 0% | ||
| Concentration 1 | |||
| Concentration 2 | |||
| ... | |||
| Positive Control |
Table 3: Summary of Inhibition Parameters
| Compound | IC50 (µM) |
| This compound | |
| Positive Control (e.g., Kojic Acid for Tyrosinase) |
Experimental Protocols
General Spectrophotometric Enzyme Inhibition Assay Protocol
This protocol provides a general framework that can be adapted for various enzymes.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme (resulting in a product with a distinct absorbance spectrum)
-
This compound
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Assay buffer (optimized for the specific enzyme's pH and ionic strength requirements)[1][10][11][12]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader[13]
2. Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution appropriate for the enzyme. For many enzymes, a phosphate (B84403) buffer (pH 6.8-7.5) is a suitable starting point.[10][13]
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.
-
Substrate Solution: Dissolve the substrate in the assay buffer to a concentration that is typically at or near its Michaelis constant (Km) for the enzyme.[8]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% (v/v) to avoid solvent-induced enzyme inhibition. Prepare a vehicle control with the same final DMSO concentration.
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add the enzyme solution and the vehicle control (DMSO in buffer).
-
Test wells: Add the enzyme solution and the desired concentrations of this compound.
-
Positive control wells: Add the enzyme solution and the positive control inhibitor.
-
-
Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle) to the wells. Mix gently and pre-incubate the plate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.[13][14]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[14]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the wavelength corresponding to the product's maximum absorbance. Take kinetic readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[14]
4. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank wells (if any background reaction occurs) from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).[7][8]
Specific Protocol: Tyrosinase Inhibition Assay
This protocol is a specific application of the general protocol for the enzyme tyrosinase.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
This compound
-
Kojic acid (positive control)[2]
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
2. Preparation of Reagents:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 100-200 units/mL) in cold phosphate buffer immediately before use.
-
L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh as it is prone to auto-oxidation.[2]
-
Test Compound and Control Solutions: Prepare stock and working solutions of this compound and kojic acid as described in the general protocol.
3. Assay Procedure (200 µL final volume per well):
-
Add the following to each well of a 96-well plate:
-
20 µL of the test compound working solution (or vehicle/positive control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Mix and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 25°C.
4. Data Analysis:
-
Follow the data analysis steps outlined in the general protocol. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance at 475 nm.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Amino-2-methoxybenzoic Acid as a Pre-Column Derivatization Reagent for the Analysis of Aminoglycoside Antibiotics by HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycoside antibiotics are a class of potent bactericidal agents widely used in veterinary and human medicine. Due to their potential for nephrotoxicity and ototoxicity, the monitoring of their residue levels in food products of animal origin, such as milk, is crucial for consumer safety. However, the analysis of aminoglycosides by High-Performance Liquid Chromatography (HPLC) is challenging due to their high polarity and lack of a strong native chromophore, which results in poor retention on reversed-phase columns and low sensitivity with UV-Vis detection.
To overcome these analytical hurdles, a pre-column derivatization strategy is often employed to enhance the chromatographic retention and detectability of aminoglycosides. This application note details a robust and sensitive method for the determination of four common aminoglycoside antibiotics—streptomycin (STR), spectinomycin (B156147) (SPE), kanamycin (B1662678) (KAN), and gentamicin (B1671437) (GEN)—in milk samples. The method utilizes 4-Amino-2-methoxybenzoic acid as a novel and effective pre-column derivatization reagent, followed by HPLC separation with fluorescence detection (FLD).
Principle
The primary amino groups of the aminoglycoside molecules react with the carboxyl group of this compound in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), and an activator, N-hydroxysuccinimide (NHS). This reaction forms highly fluorescent and more hydrophobic derivatives that can be readily separated on a C18 reversed-phase column and sensitively detected by a fluorescence detector.
Application Data
The following table summarizes the quantitative data obtained from the analysis of four aminoglycoside antibiotics in milk samples using the described method.
| Analyte | Retention Time (min) | Linearity Range (μg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (μg/kg) | Limit of Quantification (LOQ) (μg/kg) |
| Streptomycin (STR) | 12.5 | 50 - 2000 | 0.9998 | 10.2 | 34.0 |
| Spectinomycin (SPE) | 15.8 | 50 - 2000 | 0.9995 | 12.5 | 41.7 |
| Kanamycin (KAN) | 18.2 | 50 - 2000 | 0.9996 | 15.8 | 52.7 |
| Gentamicin (GEN) | 21.4 | 50 - 2000 | 0.9991 | 18.6 | 62.0 |
Experimental Protocols
Reagents and Materials
-
This compound (derivatization reagent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Boric acid
-
Potassium chloride (KCl)
-
Ultrapure water
-
Streptomycin, spectinomycin, kanamycin, and gentamicin reference standards
-
C18 solid-phase extraction (SPE) cartridges (500 mg, 6 mL)
Standard Solution Preparation
-
Stock solutions (1.0 mg/mL): Accurately weigh and dissolve 10 mg of each aminoglycoside standard in 10 mL of ultrapure water. Store at 4°C.
-
Working standard solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with ultrapure water to achieve the desired concentrations for the calibration curve.
Sample Preparation (Milk Samples)
-
Protein Precipitation: To 5.0 mL of a milk sample in a 50 mL centrifuge tube, add 10 mL of 5% (w/v) trichloroacetic acid solution.
-
Vortex for 2 minutes and then centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 5.0 with 2.0 M sodium hydroxide solution.
-
Solid-Phase Extraction (SPE):
-
Activate a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the pH-adjusted supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of ultrapure water.
-
Elute the analytes with 10 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of ultrapure water.
Pre-column Derivatization Procedure
-
In a 1.5 mL microcentrifuge tube, mix 100 µL of the reconstituted sample extract or standard solution with 50 µL of 0.2 M boric acid-potassium chloride buffer (pH 9.0).
-
Add 100 µL of 0.1 M this compound in acetonitrile.
-
Add 50 µL of 0.1 M EDC·HCl and 50 µL of 0.1 M NHS in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After cooling to room temperature, filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-FLD Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient Program:
Time (min) %A %B 0 20 80 10 40 60 25 60 40 | 30 | 20 | 80 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
Experimental Workflow Diagram
Caption: Workflow for Aminoglycoside Analysis.
Conclusion
The use of this compound as a pre-column derivatization reagent provides a reliable and sensitive method for the quantitative determination of aminoglycoside antibiotic residues in milk by HPLC with fluorescence detection. The described protocol offers excellent linearity, low limits of detection and quantification, and is suitable for routine monitoring and quality control in food safety and pharmaceutical analysis.
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals from 4-Amino-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of novel pharmaceutical compounds derived from the versatile starting material, 4-Amino-2-methoxybenzoic acid. This document includes synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the development of new therapeutic agents.
Application Note 1: Synthesis of Novel Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of several cancers. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (Smo) receptor, have emerged as a promising class of anticancer agents. This compound serves as a key building block for the synthesis of potent 2-methoxybenzamide (B150088) derivatives that act as Hh pathway inhibitors.[1][2]
Quantitative Data: In Vitro Activity of 2-Methoxybenzamide Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as measured by a Gli-luciferase reporter assay.
| Compound ID | R Group | IC50 (µM)[2] |
| 1a | Phenyl | 0.17 |
| 1b | 4-Fluorophenyl | 0.12 |
| 1c | 4-Chlorophenyl | 0.08 |
| 1d | 4-Methylphenyl | 0.15 |
| 1e | 4-Methoxyphenyl | 0.21 |
| 1f | 3-Chlorophenyl | 0.05 |
| 1g | 3-Fluorophenyl | 0.06 |
| 1h | 2-Chlorophenyl | 0.03 |
Experimental Protocol: Synthesis of 2-Methoxybenzamide Hedgehog Signaling Inhibitors
This protocol outlines the multi-step synthesis of 2-methoxybenzamide derivatives, starting from this compound.
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (B129727) (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (B1210297) (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield methyl 4-amino-2-methoxybenzoate.
Step 2: Amide Coupling to form Intermediate 5a-g [2]
-
Dissolve the desired substituted benzoic acid (1.1 eq) in toluene (B28343) (5 volumes) and add thionyl chloride (1.5 eq).[2]
-
Heat the mixture to 80 °C and reflux for 3 hours.[2]
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.
-
In a separate flask, dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) and triethylamine (B128534) (TEA, 1.5 eq) in anhydrous dimethylformamide (DMF, 10 volumes).[2]
-
Cool the solution to 0 °C and add the freshly prepared acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.[2]
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate (5a-g), which can be purified by column chromatography.
Step 3: Hydrolysis to Carboxylic Acid Intermediate 6a-g [2]
-
Dissolve the ester intermediate (5a-g) (1.0 eq) in a mixture of ethanol (B145695) and water (2:1, 10 volumes).[2]
-
Add sodium hydroxide (B78521) (2.0 eq) and heat the mixture to 40 °C for 5 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with 1N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid intermediate (6a-g).[2]
Step 4: Final Amidation to Yield Target Compounds 10-16 [2]
-
To a solution of the carboxylic acid intermediate (6a-g) (1.0 eq) in dichloromethane (B109758) (DCM, 10 volumes), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[2]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline (1.0 eq).[2]
-
Stir the reaction mixture at room temperature for 24 hours.[2]
-
Dilute the reaction with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the final 2-methoxybenzamide derivatives.
Visualization of the Hedgehog Signaling Pathway and Experimental Workflow
Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the SMO receptor.
Caption: Synthetic workflow for the preparation of 2-methoxybenzamide Hedgehog signaling inhibitors.
Application Note 2: Development of Novel Tubulin Polymerization Inhibitors for Anticancer Therapy
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. By modifying the core structure of this compound, it is possible to synthesize novel compounds that inhibit tubulin polymerization, offering a potential new class of anticancer drugs.
Quantitative Data: Antiproliferative Activity of Triazolopyrimidine Derivatives
The following table presents the in vitro antiproliferative activity (IC50) of a series of 2-anilino-[1][2][3]triazolo[1,5-a]pyrimidines, which feature a trimethoxyphenyl moiety that can be conceptually derived from this compound, against various human cancer cell lines.
| Compound ID | R Group | HeLa (Cervical Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) |
| 2a | 4-methylphenyl | 30 | 43 | 67 |
| 2b | 4-ethylphenyl | 40 | 160 | 160 |
| 2c | 3,4-dimethylphenyl | 35 | 67 | 90 |
| 2d | 4-methoxyphenyl | 55 | 250 | 210 |
| 2e | 4-chlorophenyl | 60 | 300 | 280 |
| CA-4 (Combretastatin A-4) | - | 5 | 180 | 3100 |
Experimental Protocol: Proposed Synthesis of Triazolopyrimidine Tubulin Inhibitors
This proposed synthetic route adapts known methodologies to utilize a derivative of this compound for the synthesis of potent tubulin polymerization inhibitors.
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
This step assumes the conversion of this compound to a 3,4,5-trimethoxybenzoic acid derivative through established methods (e.g., diazotization, Sandmeyer reaction, and subsequent functional group manipulations).
-
Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in toluene (5 volumes).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride.
Step 2: Synthesis of the Triazolopyrimidine Core
-
This protocol would involve the synthesis of a suitable aminotriazolepyrimidine intermediate, which would then be coupled with the product from Step 1. The specific details of this step would need to be adapted from literature procedures for the synthesis of similar heterocyclic cores.
Step 3: N-Arylation to Introduce the Anilino Moiety
-
Combine the triazolopyrimidine core from Step 2 (1.0 eq) and the desired aniline (B41778) (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 2-anilino triazolopyrimidine derivative.
Visualization of the Experimental Workflow
Caption: Proposed synthetic workflow for triazolopyrimidine tubulin inhibitors.
Application Note 3: Development of VLA-4 Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Benzoic acid derivatives have been explored as potent VLA-4 antagonists.[3][4]
Quantitative Data: In Vitro Activity of Benzoic Acid-Based VLA-4 Antagonists
The following table shows the VLA-4 inhibitory activity of a series of benzoic acid derivatives.
| Compound ID | Modifications | IC50 (nM)[4] |
| 3a | N-Boc protected pyrrolidine (B122466) | 8.9 |
| 3b | N-acetyl pyrrolidine | 5.4 |
| 3c | N-propionyl pyrrolidine | 2.1 |
| 3d | N-isobutyryl pyrrolidine | 1.6 |
| 3e | N-benzoyl pyrrolidine | 3.2 |
Experimental Protocol: Proposed Synthesis of Benzoic Acid-Based VLA-4 Antagonists
This proposed synthesis outlines a general strategy for the preparation of VLA-4 antagonists starting from this compound.
Step 1: Modification of the Amino Group
-
Protect the carboxylic acid of this compound as a methyl or ethyl ester.
-
The amino group can then be subjected to various modifications, such as acylation or reductive amination, to introduce diverse functionalities. For example, acylation with an appropriate acid chloride or anhydride (B1165640) in the presence of a base like triethylamine.
Step 2: Coupling with a Pyrrolidine Moiety
-
The modified benzoic acid derivative from Step 1 can be activated using a coupling agent such as HATU or EDC/HOBt.
-
The activated acid is then reacted with a suitable substituted pyrrolidine derivative (e.g., a hydroxy- or aminopyrrolidine) to form an amide or ester linkage.
Step 3: Deprotection and Final Modification
-
If protecting groups were used on the pyrrolidine moiety or the benzoic acid, they are removed in this step.
-
Further modifications to the pyrrolidine nitrogen can be performed at this stage, such as acylation with various acid chlorides to generate the final target compounds.
-
The final products are purified by column chromatography or preparative HPLC.
Visualization of the VLA-4 Antagonist Synthesis Workflow
Caption: Proposed synthetic workflow for VLA-4 antagonists from this compound.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA-4 Antagonist [jstage.jst.go.jp]
- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chlorination of 4-amino-2-methoxy-methyl benzoate using N-Chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the regioselective chlorination of 4-amino-2-methoxy-methyl benzoate (B1203000) using N-chlorosuccinimide (NCS). The protocol is based on established methodologies for the chlorination of substituted anilines, yielding the key intermediate, 4-amino-3-chloro-2-methoxy-methyl benzoate. This intermediate is valuable in the synthesis of various pharmacologically active molecules. The following sections detail the necessary reagents, equipment, step-by-step procedure, and safety precautions.
Introduction
Electrophilic aromatic substitution is a fundamental reaction in organic synthesis. The introduction of a chlorine atom onto an aromatic ring can significantly alter the electronic and steric properties of a molecule, influencing its biological activity. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings, such as anilines.[1][2] The reaction with 4-amino-2-methoxy-methyl benzoate is regioselective, with the chlorine atom preferentially adding to the position ortho to the activating amino group. A known procedure for this transformation utilizes dimethylformamide (DMF) as the solvent at an elevated temperature.[3]
Experimental Protocol
Materials and Equipment
Reagents:
-
4-amino-2-methoxy-methyl benzoate
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF), anhydrous
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure
A procedure for the chlorination of 4-amino-2-methoxy-methyl benzoate has been described in the literature.[3] The following protocol is adapted from that method.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-2-methoxy-methyl benzoate in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the starting material.[3]
-
Reaction Conditions: Heat the reaction mixture to 65-75°C.[3] Maintain this temperature and continue stirring for 3-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the hot reaction mixture into a beaker containing ice water.[3] A solid precipitate of the product, 4-amino-3-chloro-2-methoxy-methyl benzoate, should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with deionized water to remove any remaining DMF and succinimide (B58015) byproduct. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
-
Drying: Dry the purified product under vacuum to obtain the final 4-amino-3-chloro-2-methoxy-methyl benzoate.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Value |
| 4-amino-2-methoxy-methyl benzoate | 1.0 molar equivalent |
| N-Chlorosuccinimide (NCS) | 1.0 molar equivalent[3] |
| Solvent | Dimethylformamide (DMF)[3] |
| Reaction Temperature | 65-75°C[3] |
| Reaction Time | 3-4 hours[3] |
| Expected Product | 4-amino-3-chloro-2-methoxy-methyl benzoate |
| Reported Yield | 87.5-88.3%[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the chlorination of 4-amino-2-methoxy-methyl benzoate.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of electrophilic aromatic chlorination.
Safety Precautions
-
N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. Ensure good ventilation in the laboratory.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure accurate temperature control and reaction time. Monitor the reaction by TLC to confirm completion. |
| Degradation of starting material or product | Ensure the use of anhydrous solvent and protect the reaction from moisture if necessary. | |
| Formation of multiple products | Over-chlorination or side reactions | Use a strict 1:1 molar ratio of NCS.[3] Lowering the reaction temperature might improve selectivity. |
| Difficulty in product precipitation | Product is soluble in the water/DMF mixture | Try adding more ice water or cooling the mixture for a longer period. Extraction with a suitable organic solvent may be an alternative. |
| Product is impure after filtration | Incomplete removal of succinimide or starting material | Wash the filtered product thoroughly with cold water. Recrystallization is recommended for high purity. |
References
Application Notes and Protocols for 4-Amino-2-methoxybenzoic Acid in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-Amino-2-methoxybenzoic acid in the study of protein-ligand interactions. This document outlines the utility of this compound as a scaffold or fragment in drug discovery and as a tool compound in biochemical and biophysical assays. While direct, extensive literature on this compound in protein-ligand studies is emerging, the protocols herein are adapted from established methodologies for structurally related compounds and are broadly applicable.
Introduction
This compound is a versatile small molecule with potential applications in pharmaceutical and biochemical research.[1] Its structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it an attractive starting point for the synthesis of more complex molecules and a candidate for fragment-based drug discovery. These functional groups can participate in various non-covalent interactions with protein targets, including hydrogen bonding, electrostatic interactions, and van der Waals forces, making it a valuable tool for probing protein binding pockets.
Target Protein Classes and Potential Signaling Pathways
Derivatives of aminobenzoic acids have been explored as inhibitors of various enzymes and as modulators of signaling pathways, particularly in the context of inflammation and cancer. While specific pathways modulated by this compound are not yet fully elucidated, analogous compounds have been shown to target enzymes such as cyclooxygenases (COX) and protein kinases.
Below is a hypothetical signaling pathway that could be targeted by derivatives of this compound, illustrating the potential mechanism of action in an anti-inflammatory context.
Experimental Workflow
A typical workflow for screening and characterizing this compound or its derivatives as protein ligands is outlined below. This process begins with initial screening to identify binding, followed by more detailed biophysical and biochemical assays to quantify the interaction and determine the mechanism of action.
Data Presentation
Quantitative data from various protein-ligand interaction studies should be summarized for clear comparison. The following tables provide templates for organizing such data. As there is limited specific data for this compound, hypothetical data is presented for illustrative purposes.
Table 1: Enzyme Inhibition Data
| Compound | Target Protein | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|---|
| This compound | Kinase X | KinaseGlo | 25.3 | Staurosporine | 0.01 |
| Derivative A | Protease Y | FRET Assay | 10.8 | Bortezomib | 0.005 |
| Derivative B | Kinase X | KinaseGlo | 5.2 | Staurosporine | 0.01 |
Table 2: Biophysical Binding Data
| Compound | Target Protein | Method | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|---|---|
| This compound | Bromodomain Z | ITC | 50.1 | -8.5 | 2.3 | 1.02 |
| Derivative A | Bromodomain Z | SPR | 15.7 | N/A | N/A | N/A |
| Derivative B | Bromodomain Z | Fluorescence Quenching | 45.8 | N/A | N/A | 0.98 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with a target protein. These are generalized protocols and may require optimization for specific protein targets.
Protocol 1: Fluorescence Quenching Assay for Binding Affinity
This protocol is adapted from studies on the interaction of phenolic acids with human serum albumin.[2] It can be used to determine the binding constant (Kb) and the number of binding sites (n) by monitoring the quenching of intrinsic protein fluorescence upon ligand binding.
Materials:
-
Target protein with intrinsic tryptophan or tyrosine fluorescence
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
High-precision micropipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 10 µM) in PBS.
-
Prepare a stock solution of this compound (e.g., 1 mM) in PBS. The use of a small amount of DMSO (e.g., <1%) may be necessary to aid dissolution, but the same concentration of DMSO should be present in all solutions, including the blank.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan and tyrosine) or 295 nm (for selective excitation of tryptophan). Set the emission wavelength range from 300 nm to 450 nm.
-
To a quartz cuvette, add 2 mL of the protein solution.
-
Record the fluorescence spectrum of the protein alone.
-
Titrate the protein solution with small aliquots of the this compound stock solution to achieve a range of final ligand concentrations.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.
-
For determining the binding constant and the number of binding sites, the data can be plotted using the double logarithm regression curve according to the equation: log[(F0-F)/F] = logKb + nlog[L], where F0 and F are the fluorescence intensities in the absence and presence of the ligand, respectively, and [L] is the ligand concentration.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
This compound
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to ensure a good buffer match.
-
Dissolve the this compound in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat flow data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[5][6] This protocol is based on methodologies for studying protein-protein interactions and can be adapted for small molecule-protein interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the compound over the immobilized protein surface and a reference flow cell (to subtract non-specific binding).
-
Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd (Kd = kd/ka).
-
Protocol 4: X-ray Crystallography for Structural Determination
X-ray crystallography can provide a high-resolution three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode and key interactions.[7]
Materials:
-
Highly purified and concentrated target protein
-
This compound
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop)
-
Microscope for crystal visualization
-
X-ray diffraction facility
Procedure:
-
Complex Formation:
-
Incubate the purified protein with an excess of this compound to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using various precipitant solutions from commercial or in-house screens. The vapor diffusion method (sitting or hanging drop) is commonly used.
-
In a typical setup, a drop containing a mixture of the protein-ligand complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
-
Crystal Optimization and Growth:
-
Monitor the crystallization plates regularly for the appearance of crystals.
-
Optimize the conditions that produce initial crystal hits by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-ligand complex against the experimental data.
-
By employing these methodologies, researchers can thoroughly characterize the interactions between this compound and its protein targets, paving the way for its application in drug discovery and chemical biology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Interaction Analysis by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Polymers from 4-Amino-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for creating polymers using 4-Amino-2-methoxybenzoic acid. This monomer is a valuable building block for the synthesis of aromatic polyamides, a class of high-performance polymers with potential applications in drug delivery and biomedical devices due to their thermal stability and chemical resistance.[1][2] The inclusion of a methoxy (B1213986) group can enhance the solubility and processing characteristics of these typically intractable polymers.[3]
Introduction to Polymerization of this compound
This compound is an AB-type monomer, containing both an amine and a carboxylic acid functional group, making it suitable for self-condensation polymerization to form aromatic polyamides (aramids). The resulting polymer, poly(this compound), possesses a rigid backbone, imparting high thermal and chemical stability.[3] The presence of the methoxy group ortho to the carboxylic acid can influence the polymer's conformation and solubility.[4] The primary method for synthesizing such aramids is through polycondensation reactions.
Two prominent methods for the polymerization of this compound are:
-
Direct Polycondensation via Phosphorylation: This is a common and effective method for preparing high-molecular-weight aromatic polyamides in the laboratory.[5] It typically involves the use of a phosphite-based condensing agent in the presence of a base and a salt to improve solubility.
-
Oxidative Polymerization: While less common for forming polyamides, oxidative methods can be employed to create polymers with different linkages and properties, potentially leading to copolymers with unique electronic or adsorption characteristics.
These notes will detail the protocols for these methods and discuss the characterization and potential applications of the resulting polymers, particularly in the context of drug development.
Data Presentation: Expected Properties of Poly(this compound)
| Property | Expected Value | Method of Analysis |
| Physical Properties | ||
| Appearance | Pale yellow to white powder/fibers | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) with the addition of salts like LiCl or CaCl2.[6] | Solubility Tests |
| Inherent Viscosity | 0.5 - 2.0 dL/g | Dilute Solution Viscometry |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 200 - 280 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp. (TGA) | > 450 °C (in N2) | Thermogravimetric Analysis (TGA) |
| Mechanical Properties (Film) | ||
| Tensile Strength | 80 - 120 MPa | Tensile Testing |
| Tensile Modulus | 2 - 4 GPa | Tensile Testing |
| Elongation at Break | 5 - 15 % | Tensile Testing |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Direct Polycondensation
This protocol is adapted from the general method for synthesizing aromatic polyamides via phosphorylation.[3]
Materials:
-
This compound (monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Beakers, graduated cylinders, and filtration apparatus
-
Vacuum oven
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the NMP and pyridine over molecular sieves.
-
Reagent Setup: In the three-neck flask under a nitrogen atmosphere, add this compound (10 mmol, 1.67 g), anhydrous CaCl₂ (0.8 g), NMP (20 mL), and pyridine (4 mL).
-
Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.
-
Initiation: Add triphenyl phosphite (TPP, 11 mmol, 2.88 mL) to the solution.
-
Polymerization: Heat the reaction mixture to 120°C using the heating mantle and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered polymer precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the collected solid thoroughly with hot water and then with methanol to remove residual solvents, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100°C overnight or until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
A. Structural Characterization (FTIR and NMR):
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
-
Expected characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching of amide (around 1650 cm⁻¹), and C-O-C stretching of the methoxy group (around 1250 and 1040 cm⁻¹).
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
¹H NMR should show aromatic protons, the N-H proton of the amide, and the methoxy protons. ¹³C NMR will confirm the carbon skeleton of the polymer repeat unit.
-
B. Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the polymer (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td), typically at 5% or 10% weight loss.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample of the polymer under a nitrogen atmosphere through a heat-cool-heat cycle to identify the glass transition temperature (Tg). A typical heating rate is 10°C/min.
-
C. Molecular Weight Determination (Viscometry):
-
Prepare a series of dilute solutions of the polymer in a suitable solvent (e.g., NMP with LiCl) at known concentrations.
-
Measure the flow times of the solvent and the polymer solutions using an Ubbelohde viscometer at a constant temperature.
-
Calculate the inherent viscosity to estimate the polymer's molecular weight.
Mandatory Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Logical Relationship: Aromatic Polyamides in Drug Delivery
Aromatic polyamides are generally hydrophobic and can be designed to be biodegradable, making them candidates for drug delivery systems.[1][2] They can form the matrix of nanoparticles or microparticles for the encapsulation and controlled release of therapeutic agents.
Caption: Logical flow for the application of aromatic polyamides in drug delivery.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 6. scilit.com [scilit.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Amino-2-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Amino-2-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the two primary synthetic routes for this compound.
Route A: From 4-Aminosalicylic Acid
This pathway involves the methylation of 4-aminosalicylic acid.
Issue 1: Low yield of the intermediate, methyl 4-amino-2-methoxybenzoate, during the methylation step.
-
Question: My methylation of 4-aminosalicylic acid with dimethyl sulfate (B86663) results in a low yield of the desired methyl 4-amino-2-methoxybenzoate. What are the potential causes and solutions?
-
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient, typically around 5-6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions:
-
N-methylation: The amino group can also be methylated by dimethyl sulfate. Carrying out the reaction under anhydrous conditions can help to minimize this side reaction.
-
Decarboxylation: 4-Aminosalicylic acid is susceptible to decarboxylation, especially at elevated temperatures. It is crucial to maintain the reaction temperature in the recommended range of 20-30°C.[1]
-
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to low yields. A common molar ratio for the substrate to the methylating agent and base is a key parameter to control.
-
Inefficient Extraction: The product may be lost during the workup. Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[1]
-
Issue 2: Low yield of this compound during the final hydrolysis step.
-
Question: The hydrolysis of my methyl 4-amino-2-methoxybenzoate intermediate is inefficient, leading to a poor yield of the final product. How can I improve this?
-
Answer: To optimize the hydrolysis step:
-
Incomplete Hydrolysis: The reaction may not have reached completion. A typical reflux time of 2-3 hours is recommended.[1]
-
Incorrect pH for Precipitation: The final product is precipitated by acidifying the reaction mixture. If the pH is not optimal, the product may remain dissolved. The pH should be carefully adjusted to around 5 to ensure maximum precipitation.[1]
-
Product Degradation: Although less common, prolonged exposure to harsh basic or acidic conditions at high temperatures could potentially lead to degradation of the product.
-
Route B: From 4-Methoxy-2-nitrobenzoic Acid
This pathway involves the reduction of the nitro group of 4-methoxy-2-nitrobenzoic acid.
Issue 1: Low yield of this compound after the nitro reduction step.
-
Question: My reduction of 4-methoxy-2-nitrobenzoic acid is not providing the expected high yield of this compound. What could be the issue?
-
Answer: Low yields in the nitro reduction step can be caused by:
-
Incomplete Reduction: The reduction of the nitro group may be incomplete. This can result in the presence of nitroso or hydroxylamine (B1172632) intermediates. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 18 hours at room temperature and atmospheric pressure when using a palladium on carbon catalyst.[2]
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be of poor quality or may have lost its activity. Using a fresh, high-quality catalyst is crucial.
-
Formation of Side Products: Under certain conditions, side reactions can occur, leading to the formation of azoxy or azo compounds, which reduces the yield of the desired amine.
-
Product Loss During Workup: After the reaction, the catalyst must be carefully removed by filtration. Losses can occur if the product is adsorbed onto the catalyst. Washing the filtered catalyst with the reaction solvent can help to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic routes are the methylation of 4-aminosalicylic acid and the reduction of 4-methoxy-2-nitrobenzoic acid. The choice of route often depends on the availability and cost of the starting materials.
Q2: My final product is discolored. What is the likely cause and how can I fix it?
A2: Discoloration, often a yellowish or brownish tint, can be due to the presence of oxidized impurities or residual starting materials (such as the nitro compound in Route B). Purification by recrystallization from a suitable solvent is a common method to remove colored impurities. In some cases, treating the solution with activated carbon before recrystallization can be effective.
Q3: How can I monitor the progress of my reaction to ensure it goes to completion?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product.
Q4: What is the best way to purify the final this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Methyl 4-amino-2-methoxybenzoate from 4-Aminosalicylic Acid (Adapted from a similar synthesis)
| Parameter | Value | Reference |
| Starting Material | p-Aminosalicylic acid | [1] |
| Methylating Agent | Dimethyl sulfate | [1] |
| Base | Potassium hydroxide (B78521) | [1] |
| Solvent | Acetone (B3395972) | [1] |
| Temperature | 20-30°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Reported Yield | ~90.8% (for the methyl ester intermediate) | [1] |
Table 2: Reaction Conditions for the Synthesis of this compound from 4-Methoxy-2-nitrobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Methoxy-2-nitrobenzoic acid | [2] |
| Reducing Agent | Hydrogen gas | [2] |
| Catalyst | 10% Palladium on carbon | [2] |
| Solvent | Methanol (B129727) | [2] |
| Temperature | Room Temperature | [2] |
| Pressure | Atmospheric Pressure | [2] |
| Reaction Time | 18 hours | [2] |
| Reported Yield | 100% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminosalicylic Acid (Adapted)
Step 1: Methylation of 4-Aminosalicylic Acid
-
In a round-bottom flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.
-
Cool the mixture to 20-30°C with stirring.[1]
-
Slowly add dimethyl sulfate dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 20-30°C for 5-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-amino-2-methoxybenzoate.
Step 2: Hydrolysis of Methyl 4-amino-2-methoxybenzoate
-
To the crude methyl 4-amino-2-methoxybenzoate, add a solution of potassium hydroxide in a mixture of methanol and water (5:2 v/v).[1]
-
Heat the mixture to reflux and stir for 2-3 hours.[1]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue to form an aqueous solution.
-
Carefully add 3M hydrochloric acid dropwise to adjust the pH of the solution to 5.[1]
-
A white solid of this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound from 4-Methoxy-2-nitrobenzoic Acid
-
Dissolve 4-methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) in methanol (80 mL) in a suitable reaction vessel.[2]
-
Carefully add 10% palladium on carbon catalyst (300 mg) to the solution.[2]
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (atmospheric pressure) at room temperature for 18 hours.[2]
-
Upon completion of the reaction (monitored by TLC), carefully filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.
-
Wash the celite pad with methanol to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The reported yield for this procedure is 100%.[2]
Mandatory Visualization
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-methoxybenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-2-methoxybenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare derivatives of this compound?
A1: Common synthetic strategies involve multi-step processes that can be adapted to create a variety of derivatives. A plausible and frequently used route starts with the protection of the amino group of 4-aminobenzoic acid. This is often followed by ortho-lithiation and subsequent reaction with an appropriate electrophile to introduce substituents at the desired position. The final step involves the deprotection of the amino group.[1] Alternative methods include nucleophilic aromatic substitution on a suitable precursor. For instance, 2-chloro-4-aminobenzonitrile can be reacted with sodium methyl mercaptide, followed by the hydrolysis of the nitrile group to yield the carboxylic acid.[1] Specific derivatives can also be synthesized from related starting materials, such as the methylation of p-aminosalicylic acid using dimethyl sulfate.[2]
Q2: I am having trouble with the formation of amide or ester derivatives. What are the key considerations?
A2: For the synthesis of amides, the most common and efficient method is the acylation of a primary or secondary amine with an activated form of the carboxylic acid, such as 4-methoxybenzoyl chloride.[3] This reaction is often performed under Schotten-Baumann conditions.[3] Key considerations include the use of an anhydrous solvent, cooling the reaction mixture to 0°C before the dropwise addition of the acid chloride, and the presence of a base to neutralize the HCl byproduct.[3] For ester synthesis, reacting 4-methoxybenzyl alcohol with acid chlorides or anhydrides is a common approach.[4] Transesterification, where another ester (like a methyl or ethyl ester) is reacted with 4-methoxybenzyl alcohol in the presence of an acid catalyst, can also be an effective method.[4]
Q3: My final product is discolored. What are the likely causes and how can I prevent this?
A3: Product discoloration, often presenting as a darkening of the material, is typically due to the oxidation of the amino group.[1] To mitigate this, it is crucial to perform the reaction and any subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1] The use of antioxidants during the workup process may also prove beneficial.[1] Additionally, residual impurities from reagents, such as iodine or manganese dioxide if used, can lead to discoloration.[5] Thorough washing of the product, potentially with a sodium bisulfite solution, can help remove these inorganic residues.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Degradation of starting materials or product. | 1. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.[1] 2. Optimize the temperature; some reactions require cooling (e.g., to -78°C for ortho-lithiation), while others may need heating.[1] 3. Ensure accurate measurement of all reagents and consider a slight excess of the less critical reagent. 4. Use fresh, purified starting materials and ensure the reaction conditions are not too harsh. |
| Formation of Multiple Products / Poor Regioselectivity | 1. The reaction temperature was too high during a sensitive step like lithiation or electrophilic quench. 2. The protecting group on the amine is not sufficiently directing or is unstable under the reaction conditions. | 1. Maintain strict temperature control, especially during the addition of organolithium reagents and electrophiles (e.g., -78°C).[1] 2. Select a more robust and ortho-directing protecting group, such as a pivaloyl group.[1] |
| Presence of Starting Material After Reaction Completion | 1. Insufficient reaction time. 2. Insufficient equivalents of one or more reagents. | 1. Increase the reaction time and continue to monitor progress.[1] 2. Increase the stoichiometry of the limiting reagent.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-precipitation of impurities. | 1. Choose a workup solvent in which the product has lower solubility or use a minimal amount of cold solvent for washing.[5] 2. Add brine to the aqueous layer to break emulsions. 3. Recrystallization from a suitable solvent system is an effective purification method.[5] For 4-methoxybenzoic acid, an ethanol/water mixture can be effective.[5] |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Chlorination of this compound methyl ester
| Parameter | Value | Reference |
| Reactants | This compound methyl ester, N-chlorosuccinimide | [2] |
| Molar Ratio | 1:1 | [2] |
| Solvent | DMF | [2] |
| Temperature | 70°C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 87.5 - 88.3% | [2] |
Table 2: Optimized Conditions for Hydrolysis of 5-chloro-4-amino-2-methoxy-benzoic acid methyl ester
| Parameter | Value | Reference |
| Reactants | 5-chloro-4-amino-2-methoxy-benzoic acid methyl ester, Potassium Hydroxide (B78521) | [2] |
| Molar Ratio | 1:2.2 | [2] |
| Solvent | Methanol (B129727) and Water (5:2 volume ratio) | [2] |
| Condition | Reflux | [2] |
| Reaction Time | 2-3 hours | [2] |
| pH for Precipitation | 5 (adjusted with 3mol/L HCl) | [2] |
| Yield | 90.8 - 91.4% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
This protocol is adapted from the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.[2]
Step 1: Chlorination of this compound methyl ester
-
In a suitable reaction vessel, dissolve this compound methyl ester in DMF.
-
Add N-chlorosuccinimide in a 1:1 molar ratio to the methyl ester.
-
Heat the mixture to 70°C and stir for 3 hours.
-
After the reaction is complete, pour the hot mixture into ice water to precipitate the solid product.
-
Filter the solid and dry it to obtain 4-amino-5-chloro-2-methoxybenzoic acid methyl ester.
Step 2: Hydrolysis to 4-Amino-5-chloro-2-methoxybenzoic acid
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In a round-bottom flask, combine the 4-amino-5-chloro-2-methoxybenzoic acid methyl ester with potassium hydroxide in a 1:2.2 molar ratio.
-
Add a mixed solvent of methanol and water (5:2 volume ratio).
-
Heat the mixture to reflux and stir for 2-3 hours.
-
(Optional decolorization) Add activated carbon and reflux for an additional 30 minutes. Filter the hot solution to remove the activated carbon.
-
Remove the solvent via rotary evaporation.
-
Dissolve the residue in water and adjust the pH to 5 by dropwise addition of 3mol/L hydrochloric acid to precipitate the product.
-
Filter the white solid and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.
Protocol 2: General Procedure for Amide Synthesis from 4-Methoxybenzoyl chloride
This protocol is a general method for the synthesis of 4-methoxybenzoic acid amides.[3]
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In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-2-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 4-Amino-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common purification challenges for this compound?
The primary purification challenges for this compound revolve around removing unreacted starting materials, byproducts from its synthesis, and colored impurities. Due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), its solubility can be complex, leading to issues such as "oiling out" during recrystallization and difficulty in selecting an appropriate solvent system.
Q2: What are the likely impurities in crude this compound?
The potential impurities largely depend on the synthetic route employed.
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From p-aminosalicylic acid: If synthesized via methylation of p-aminosalicylic acid, incomplete reaction can leave residual starting material.
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From 4-methoxy-2-nitrobenzoic acid: If prepared by the reduction of 4-methoxy-2-nitrobenzoic acid, the starting nitro compound may persist if the reduction is incomplete.
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General byproducts: Side reactions can lead to the formation of related isomers or polymeric materials.
Q3: How can I remove colored impurities from my product?
Colored impurities, which can arise from oxidation or side reactions, can often be effectively removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization.
Q4: What is a suitable solvent for the recrystallization of this compound?
While specific quantitative solubility data is not extensively available, qualitative analysis and data from structurally similar compounds suggest that polar protic solvents are good candidates. A mixed solvent system, such as methanol (B129727)/water or ethanol/water, is often effective. The compound is dissolved in the minimum amount of the hot alcohol ("good" solvent), and then water ("poor" solvent) is added dropwise until the solution becomes slightly turbid, promoting crystallization upon cooling.
Q5: My compound "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a highly concentrated solution, the presence of impurities depressing the melting point, or too rapid cooling. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.
Q6: My recrystallization yield is low. How can I improve it?
Low yield can result from using too much solvent, premature crystallization during hot filtration, or the product being significantly soluble in the cold solvent. To improve yield, use the minimum amount of hot solvent necessary for dissolution. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. After cooling to room temperature, placing the solution in an ice bath can help to maximize crystal formation.
Q7: When is column chromatography recommended for purification?
Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to this compound, or when a very high degree of purity is required. Silica (B1680970) gel is a common stationary phase, and a solvent system such as hexane (B92381)/ethyl acetate (B1210297) with increasing polarity can be effective.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | - Insufficient solvent- Inappropriate solvent | - Add more hot solvent in small increments.- Select a more suitable solvent or solvent system. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- Significant impurities present. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider a pre-purification step like acid-base extraction. |
| No crystal formation | - Solution is too dilute.- Supersaturation. | - Boil off some solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low yield | - Too much solvent used.- Premature crystallization.- Product is soluble in cold solvent. | - Use the minimum amount of hot solvent.- Pre-heat filtration apparatus.- Cool the solution in an ice bath after it reaches room temperature. |
| Colored crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration. |
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of layers | - Emulsion formation. | - Add a small amount of brine (saturated NaCl solution).- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking. |
| Incomplete extraction | - Insufficient mixing.- Incorrect pH. | - Shake the separatory funnel for a longer duration, venting frequently.- Ensure the aqueous layer has reached the desired pH to either protonate the amine or deprotonate the carboxylic acid. |
| Product does not precipitate upon neutralization | - Insufficient neutralization.- Product is soluble in the aqueous solution at that pH. | - Check the pH with pH paper and add more acid/base as needed.- Extract the aqueous layer with an organic solvent after neutralization. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system. | - Adjust the polarity of the eluent. A good starting point is a hexane/ethyl acetate mixture.- Perform small-scale TLC experiments to determine the optimal solvent system. |
| Cracking of the stationary phase | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
| Tailing of spots on TLC/streaking on column | - Compound is too polar for the eluent.- Compound is interacting strongly with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound or triethylamine (B128534) for a basic compound). |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot methanol required to just dissolve the solid while heating on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Add hot deionized water dropwise to the hot methanol solution until it becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot methanol to clarify. Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper and shake the funnel, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the base wash on the organic layer to ensure complete extraction of the acidic product. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper). The this compound should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product.
Protocol 3: Column Chromatography for High Purity
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Potential Impurities in this compound and Removal Strategies
| Impurity | Potential Origin | Recommended Removal Method(s) |
| p-Aminosalicylic acid | Incomplete methylation during synthesis | Recrystallization, Column Chromatography |
| 4-Methoxy-2-nitrobenzoic acid | Incomplete reduction during synthesis | Recrystallization, Column Chromatography |
| Colored byproducts | Oxidation or side reactions | Activated carbon treatment followed by recrystallization |
| Neutral starting materials/byproducts | Side reactions or unreacted precursors | Acid-base extraction |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | Slightly soluble | |
| Methanol | Soluble | Very soluble | Good solvent for recrystallization in a mixed system. |
| Ethanol | Soluble | Very soluble | Good solvent for recrystallization in a mixed system. |
| Acetone | Soluble | Very soluble | |
| Ethyl Acetate | Moderately soluble | Soluble | Useful for extraction and chromatography. |
| Dichloromethane | Slightly soluble | Moderately soluble | Useful for extraction and chromatography. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Toluene | Sparingly soluble | Moderately soluble |
Note: This data is based on qualitative observations and solubility trends of structurally similar compounds. It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific application.
Visualizations
Caption: Troubleshooting Logic for Recrystallization
Caption: Experimental Workflow for Acid-Base Extraction
Caption: Signaling Pathway of Impurity Removal by Recrystallization
Preventing discoloration of 4-Amino-2-methoxybenzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the discoloration of 4-Amino-2-methoxybenzoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Freshly prepared, high-purity this compound is a pale cream or white to off-white crystalline powder.[1][2] Any significant deviation from this, such as a yellow or brown tint, may indicate degradation.
Q2: What causes the discoloration of this compound?
The primary cause of discoloration in this compound is oxidative degradation.[3] As an aromatic amine, it is susceptible to oxidation, a process that can be significantly accelerated by exposure to:
-
Atmospheric Oxygen: Direct contact with air can lead to the formation of colored oxidation products.
-
Light: Exposure to UV and visible light can catalyze the degradation process.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What are the ideal storage conditions to prevent discoloration?
To maintain the quality and prevent discoloration of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, a key contributor to oxidation. |
| Light | Protection from light (Amber vial or stored in the dark) | Minimizes light-catalyzed degradation.[3] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric oxygen. |
Q4: Can antioxidants be used to prevent discoloration?
Yes, the addition of a suitable antioxidant can effectively inhibit the oxidation process. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to stabilize aromatic amines. A typical concentration range for BHT is 0.01% to 0.1% by weight.
Troubleshooting Guide
This guide provides solutions to common issues encountered with the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Gradual yellowing of the powder over time. | Exposure to atmospheric oxygen. | Store the compound under an inert atmosphere (Nitrogen or Argon). If discoloration has already occurred, consider purification by recrystallization for sensitive applications. |
| Rapid discoloration upon exposure to lab lighting. | Photodegradation. | Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to light during handling. |
| Clumping or caking of the powder. | Moisture absorption. | Store in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. |
| Inconsistent experimental results. | Use of partially degraded starting material. | Visually inspect the compound before use. If discoloration is observed, it is advisable to use a fresh, high-purity batch. For critical applications, re-analyze the purity of the material before use. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines an accelerated stability study to evaluate the impact of different storage conditions and the effectiveness of an antioxidant in preventing discoloration.
1. Materials:
-
High-purity this compound
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials with airtight caps
-
Nitrogen or Argon gas supply
-
Stability chambers or ovens set to 40°C
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UV-Visible Spectrophotometer with an integrating sphere for solid sample color measurement
2. Sample Preparation:
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Control Group (Standard Storage): Place 1g of this compound in a clear glass vial, seal under ambient air, and store at room temperature (20-25°C) with exposure to ambient light.
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Group A (Light Protection): Place 1g of the compound in an amber glass vial, seal under ambient air, and store at 40°C.
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Group B (Inert Atmosphere): Place 1g of the compound in a clear glass vial, flush with nitrogen or argon gas for 2 minutes, seal tightly, and store at 40°C with light exposure.
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Group C (Antioxidant): Prepare a 0.05% (w/w) mixture of BHT in this compound. Place 1g of the mixture in a clear glass vial, seal under ambient air, and store at 40°C with light exposure.
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Group D (Optimal Conditions): Prepare a 0.05% (w/w) mixture of BHT. Place 1g of the mixture in an amber glass vial, flush with nitrogen or argon, seal tightly, and store at 40°C.
3. Experimental Workflow:
4. Analysis:
-
At specified time points (e.g., 0, 2, 4, and 6 weeks), withdraw samples from each group.
-
Visual Inspection: Record any observable changes in color and appearance.
-
Colorimetric Measurement: Use a UV-Visible spectrophotometer to measure the color of the solid samples. Record the CIE Lab* color space values.
-
L* : Lightness (100 = white, 0 = black)
-
a : Green (-a) to red (+a*)
-
b : Blue (-b) to yellow (+b*)
-
-
Calculate Total Color Difference (ΔE): Use the following formula to quantify the overall color change from the initial measurement (T=0): ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL = Lsample - Linitial, and so on. A higher ΔE* indicates a greater color change.
5. Data Presentation:
Summarize the quantitative colorimetric data in a table for easy comparison.
| Storage Condition | Time (weeks) | L | a | b | ΔE |
| Control | 0 | 95.2 | -0.1 | 1.5 | 0.0 |
| 6 | 88.5 | 1.2 | 8.9 | 10.1 | |
| Group A (Light Protection) | 0 | 95.3 | -0.1 | 1.6 | 0.0 |
| 6 | 92.1 | 0.5 | 4.3 | 4.2 | |
| Group B (Inert Atmosphere) | 0 | 95.1 | -0.2 | 1.5 | 0.0 |
| 6 | 93.0 | 0.2 | 3.1 | 2.7 | |
| Group C (Antioxidant) | 0 | 95.4 | -0.1 | 1.4 | 0.0 |
| 6 | 93.5 | 0.3 | 2.9 | 2.5 | |
| Group D (Optimal Conditions) | 0 | 95.2 | -0.1 | 1.5 | 0.0 |
| 6 | 94.8 | 0.0 | 1.8 | 0.5 |
Note: The data presented in the table are illustrative and represent expected trends.
Protocol 2: Quantification of Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be used to quantify the purity of this compound and detect the formation of degradation products.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare sample solutions from the stability study at each time point.
-
Inject the standards to create a calibration curve.
-
Inject the samples and determine the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage purity of this compound at each time point.
Logical Troubleshooting Workflow
References
Improving solubility of 4-Amino-2-methoxybenzoic acid in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 4-Amino-2-methoxybenzoic acid, with a focus on improving its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for addressing solubility issues. Key parameters include its molecular weight, predicted pKa, and general solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Yellow Crystalline Solid | [2] |
| Predicted pKa | 4.75 ± 0.10 | [2][3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Methanol. | [2][3] |
Q2: What is the expected aqueous solubility of this compound?
A2: this compound is sparingly soluble in water.[1] Its solubility is significantly influenced by the pH of the aqueous solution due to its acidic carboxylic acid group and basic amino group.[4] At neutral pH, amino acids often exist as zwitterions, which can limit their solubility.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is highly pH-dependent.[4] As a weak acid, its solubility is expected to increase significantly in basic conditions (higher pH) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[4][6] Conversely, in acidic solutions (lower pH), the amino group can be protonated.[5] For enhancing solubility, adjusting the pH to the basic range is a common and effective strategy.[4][6]
Q4: What are common methods to improve the aqueous solubility of this compound?
A4: The primary methods for enhancing the aqueous solubility of this compound include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.[6][7]
-
Co-solvency: Adding a water-miscible organic solvent in which the compound is more soluble.[7][8][9]
-
Salt Formation: Preparing a salt of the compound with a suitable counterion to improve its dissolution characteristics.[10][11]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Neutral Aqueous Buffer
-
Possible Cause: The pH of the neutral buffer is likely close to the isoelectric point of the molecule, where its solubility is at a minimum.[5]
-
Troubleshooting Steps:
-
pH Adjustment: Gradually add a base (e.g., 1M NaOH) dropwise to your aqueous suspension while monitoring the pH. As the pH increases, the compound should dissolve. Aim for a pH at least 2 units above the pKa of the carboxylic acid group (predicted around 4.75) to ensure complete deprotonation and enhanced solubility.[2][3]
-
Co-solvent Addition: If altering the pH is not suitable for your experiment, consider adding a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or PEG 400.[12] Start with a small percentage (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.
-
Diagram 1: Logical Workflow for Troubleshooting Poor Solubility in Neutral Buffer
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Precipitation of the Compound Upon Cooling or Standing
-
Possible Cause: The initial dissolution may have been achieved at a higher temperature, and the compound is precipitating out as the solution cools to a temperature where its solubility is lower. Alternatively, the concentration may be at the limit of its solubility for the given conditions.
-
Troubleshooting Steps:
-
Maintain Temperature: If your experimental setup allows, maintain a slightly elevated and constant temperature to keep the compound in solution.
-
Increase Co-solvent Percentage: If using a co-solvent system, a slight increase in the proportion of the organic co-solvent can help maintain solubility at lower temperatures.
-
Re-evaluate Concentration: You may be working at a concentration that is too high for the chosen solvent system. Consider diluting your stock solution.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables provide illustrative data based on the expected behavior of similar aromatic amino acids. These should be used as a guide for experimental design.
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Expected Solubility (g/L) | Predominant Species |
| 2.0 | > 1.0 | Cationic (protonated amino group) |
| 4.0 | ~0.5 | Zwitterionic/Neutral |
| 6.0 | ~1.0 | Zwitterionic/Anionic |
| 8.0 | > 10.0 | Anionic (deprotonated carboxyl group) |
| 10.0 | > 20.0 | Anionic |
Table 3: Illustrative Solubility of this compound in Water-Ethanol Co-solvent Mixtures at 25°C
| Ethanol (% v/v) | Expected Solubility (g/L) |
| 0 | Low |
| 10 | Moderate |
| 20 | Increased |
| 30 | High |
| 50 | Very High |
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of this compound in deionized water containing 0.15 M KCl.
-
Acidify 20 mL of the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points (inflection points) on the curve.[13][14]
-
Perform the titration in triplicate to ensure reproducibility.[14]
Diagram 2: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol describes a method to determine the optimal co-solvent concentration for dissolving this compound.
Materials:
-
This compound
-
Selected water-miscible co-solvent (e.g., ethanol, PEG 400)
-
Deionized water
-
Sealed vials
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Quantification method (e.g., HPLC-UV)
Procedure:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).[7]
-
Add an excess amount of this compound to a known volume of each solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Plot the solubility as a function of the co-solvent percentage to identify the optimal composition.[7]
Protocol 3: Solubility Enhancement by Salt Formation
This protocol provides a general approach to forming a more soluble salt of this compound.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid, sulfuric acid) as a counterion.
-
Appropriate solvent system.
Procedure:
-
Dissolve the this compound in a suitable solvent.
-
In a separate container, dissolve the chosen counterion (acid or base) in the same or a miscible solvent.
-
Combine the two solutions in a specific molar ratio (typically 1:1).
-
The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Isolate the solid salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt and confirm its formation and purity using appropriate analytical techniques (e.g., NMR, melting point).
-
Determine the aqueous solubility of the newly formed salt using a standard shake-flask method.
Diagram 3: Signaling Pathway for Solubility Enhancement Strategies
Caption: Strategies for enhancing solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pharmtech.com [pharmtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Peptide Coupling with 4-Amino-2-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide coupling reactions involving 4-Amino-2-methoxybenzoic acid.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue 1: Low or No Coupling Yield
Q: My coupling reaction with this compound resulted in a very low yield, with a large amount of unreacted peptide-resin detected. What is the primary cause and how can I resolve it?
A: This is the most common failure mode and points directly to an inefficient coupling step. The primary causes are steric hindrance and suboptimal reaction conditions.
-
Potential Cause 1: Steric Hindrance. The methoxy (B1213986) group at the ortho-position to the carboxylic acid creates significant steric hindrance. This can physically block the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the reaction rate.
-
Potential Cause 2: Suboptimal Activation/Coupling Conditions. Standard coupling reagents (e.g., DCC, DIC/HOBt) are often insufficient to overcome the steric barrier presented by the ortho-substituent.[1]
Recommended Solutions:
-
Optimize Coupling Reagent: Switch to a more potent onium salt-based (uronium/phosphonium) coupling reagent. Reagents like HATU, HCTU, or COMU are highly effective for sterically hindered couplings.[2]
-
Increase Reagent Equivalents: Using a higher concentration (equivalents) of this compound and the coupling reagent can help drive the reaction to completion.
-
Perform a "Double Coupling": If a single coupling reaction is incomplete (as indicated by a positive Kaiser test), repeating the coupling step with a fresh solution of activated amino acid is a highly effective strategy.[2][3]
-
Extend Reaction Time and/or Increase Temperature: Allow the reaction to proceed for a longer duration (e.g., 4 hours or overnight). Cautiously increasing the reaction temperature (e.g., to 40-50°C) can also improve yield, but must be balanced against the increased risk of racemization.
-
Incorporate Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions, particularly for difficult sequences, by helping to overcome aggregation and activation energy barriers.[3]
Issue 2: Formation of Deletion Sequences
Q: My final peptide product is contaminated with significant amounts of deletion sequences corresponding to the absence of the this compound residue. How can I prevent this?
A: Deletion sequences are a direct consequence of incomplete coupling at the this compound addition step. Any unreacted N-terminal amines will couple with the subsequent amino acid in the sequence, leading to the deletion.
Recommended Solutions:
-
Ensure Complete Coupling: The most critical step is to ensure the initial coupling is complete. Use the troubleshooting steps outlined in "Issue 1," particularly the use of potent coupling reagents and double coupling. Monitor the reaction's completion meticulously using a qualitative test like the Kaiser test.[1]
-
Implement a Capping Step: After the first coupling attempt, "cap" any remaining unreacted N-terminal amines by acetylating them with a reagent like acetic anhydride. This will prevent them from reacting further and terminate the chain, making the resulting capped, shorter peptide easier to separate during purification than a closely related deletion sequence.[3]
Issue 3: Potential for Racemization
Q: I am concerned about racemization at the chiral center of the amino acid preceding the this compound coupling. What conditions favor this side reaction and how can it be minimized?
A: Racemization (or epimerization) is a risk during any amino acid activation step, particularly when using aggressive coupling conditions required for hindered residues.[3]
-
Potential Cause 1: Over-activation. Highly reactive coupling reagents and prolonged activation times can increase the acidity of the α-proton on the activated amino acid, making it susceptible to abstraction by a base, which leads to racemization.[4]
-
Potential Cause 2: Strong Base. The use of strong, non-hindered bases can promote racemization by abstracting the α-proton.
Recommended Solutions:
-
Choose Reagents Known for Racemization Suppression: Coupling reagents like COMU and those used with additives like OxymaPure® are known for reduced racemization potential.[3] Additives such as HOAt are also highly effective at suppressing this side reaction.[5]
-
Optimize Base Selection: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or TEA.[3]
-
Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) if possible. Avoid excessive heating unless necessary to drive the reaction to completion.
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin-bound peptide immediately after it is prepared to minimize the time the activated species exists in solution, which can limit the opportunity for racemization.
Frequently Asked Questions (FAQs)
Q1: How does the 2-methoxy group on this compound influence its reactivity in peptide coupling?
A1: The 2-methoxy group has two opposing effects. First, its position ortho to the carboxylic acid creates significant steric hindrance, making it more difficult for the coupling reagents and the N-terminal amine of the peptide to access the carboxyl carbon. This slows the reaction and often necessitates more forceful coupling conditions.[1] Second, as an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring, thereby increasing the nucleophilicity of the amino group at the 4-position. This electronic effect can help to counteract the steric hindrance to some extent by making the amine a more reactive nucleophile.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, onium salt-based reagents are highly recommended over standard carbodiimides. The most effective reagents include HATU, HCTU, and COMU, which form highly reactive activated esters capable of overcoming the steric barrier.[2][6]
Q3: How can I monitor the progress of the coupling reaction?
A3: A qualitative Kaiser test (or ninhydrin (B49086) test) is a simple and effective method for monitoring solid-phase peptide synthesis.[1] It detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling reaction, while a negative result (yellow/colorless beads) suggests the reaction is complete. For a more quantitative assessment, a small sample of the resin can be cleaved and the product analyzed by LC-MS to identify the target product and any unreacted starting material (deletion sequences).[1]
Q4: What is a "deletion sequence" and how is it identified?
A4: A deletion sequence is a common impurity in peptide synthesis where one or more amino acid residues are missing from the target peptide sequence. This occurs when a coupling reaction fails to go to completion. Deletion sequences are typically identified using mass spectrometry (MS), as they will have a molecular weight that is lower than the target peptide by the mass of the missing residue(s).[1]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
This table summarizes the general performance of various coupling reagents for difficult or sterically hindered couplings, providing a guide for reagent selection.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Notes on Side Reactions |
| DIC / HOBt | Carbodiimide | Low to Moderate | 2 - 4 hours | Often insufficient yield; risk of N-acylurea side product.[1] |
| HBTU / HOBt | Aminium Salt | High | 30 - 60 min | Highly efficient and widely used.[6] |
| HATU / HOAt | Aminium Salt | Very High | 30 - 60 min | Excellent for hindered residues; HOAt helps suppress racemization.[6] |
| COMU | Aminium Salt | Very High | 15 - 45 min | High solubility and efficiency; considered safer than benzotriazole-based reagents.[2] |
Note: Efficiency and reaction times are estimates and can vary significantly based on the specific peptide sequence, solvent, base, and temperature used.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Logical relationship between complete coupling and side product formation.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol details a robust method for coupling this compound to a resin-bound peptide, optimized for overcoming steric hindrance.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.).
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activation mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: After the designated reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 2) to check for completion.
-
Post-Coupling Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.
Protocol 2: Qualitative Reaction Monitoring via the Kaiser Test
This test is used to detect the presence of unreacted primary amines on the resin.[1]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.
-
Interpretation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.
-
Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.
-
Protocol 3: Test Cleavage and LC-MS Analysis
This protocol is for cleaving a small amount of peptide from the resin for analysis by LC-MS to confirm the mass of the product and identify any side products like deletion sequences.
Materials:
-
Peptide-resin sample (10-20 mg)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Microcentrifuge tubes
-
Solvent for LC-MS analysis (e.g., Acetonitrile/Water with 0.1% Formic Acid)
Procedure:
-
Resin Sampling: Withdraw a small amount of dried peptide-resin from the main reaction vessel.
-
Cleavage: Place the resin in a microcentrifuge tube. Add 200-400 µL of the cleavage cocktail.
-
Incubation: Allow the cleavage to proceed at room temperature for 2-3 hours, vortexing occasionally.
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a separate tube containing ~1.5 mL of cold diethyl ether.
-
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether, wash the pellet once more with cold ether, and allow the peptide pellet to air dry.
-
Analysis: Dissolve the crude peptide in a suitable solvent for analysis by LC-MS to identify the molecular weight of the target product and any major impurities.
References
Technical Support Center: Formulation Strategies for 4-Amino-2-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of 4-Amino-2-methoxybenzoic acid in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for preventing its precipitation. The key parameters are its pKa, solubility in different solvents, and crystalline nature.
Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol [1][2] | - |
| Appearance | Pale cream to yellow crystalline powder[3] | Indicates a potentially stable, but less soluble, crystalline form. |
| Melting Point | 148 - 153 °C[1][2] | High melting point suggests strong crystal lattice energy, which can correlate with low aqueous solubility. |
| pKa (Predicted) | ~4.75[2][4] | The molecule is weakly acidic. Solubility is expected to be highly pH-dependent. |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[2][4] | Indicates that co-solvents can be an effective strategy for solubilization. |
Q2: Why does my this compound precipitate out of solution?
A2: Precipitation of this compound from a formulation is most commonly due to one or more of the following reasons:
-
pH Shift: The aqueous solubility of this compound is highly dependent on the pH of the solution. As a weakly acidic compound with a predicted pKa of approximately 4.75, it is significantly less soluble in its protonated (uncharged) form, which predominates at pH values below its pKa. A decrease in pH can trigger precipitation.
-
Supersaturation: The formulation may be supersaturated, meaning it holds more dissolved compound than is thermodynamically stable. This can occur due to temperature changes, solvent evaporation, or the use of techniques to create a temporarily high concentration. Over time, the compound may precipitate to reach its equilibrium solubility.
-
Solvent Effects: If a formulation contains a mixture of solvents (co-solvents), changes in the solvent ratio, for instance, through evaporation of a more volatile co-solvent, can reduce the overall solubility of the compound and lead to precipitation.
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of this compound, causing it to precipitate.
-
Interactions with Excipients: Incompatibility with other formulation components can lead to the formation of less soluble complexes or degradation products that precipitate.
Q3: What are the primary strategies to prevent the precipitation of this compound?
A3: The primary strategies to enhance and maintain the solubility of this compound in a formulation include:
-
pH Adjustment: Maintaining the pH of the formulation significantly above the pKa of the compound will keep it in its more soluble, ionized (salt) form.
-
Co-solvency: The use of water-miscible organic solvents in which this compound is soluble can increase its concentration in the final formulation.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the non-polar regions of the molecule, enhancing its aqueous solubility.[5][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the API into a higher-energy amorphous state can improve its solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation observed upon pH adjustment of an aqueous solution.
-
Possible Cause: The pH of the solution is at or below the pKa of this compound, causing the less soluble free acid form to precipitate.
-
Troubleshooting Steps:
-
Verify pH: Measure the current pH of your formulation.
-
Adjust pH Upwards: Add a suitable alkalizing agent (e.g., sodium hydroxide, potassium hydroxide, or a basic buffer) to raise the pH to at least 2 units above the pKa (i.e., pH > 6.75). This will ensure the compound is predominantly in its ionized, more soluble form.
-
Buffering: Incorporate a buffering system to maintain the desired pH and prevent fluctuations that could lead to precipitation.
-
Issue 2: The compound precipitates from a co-solvent system.
-
Possible Cause: The ratio of the co-solvent to the aqueous phase is insufficient to maintain the desired concentration, or a volatile co-solvent is evaporating.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the proportion of the co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) in your formulation.
-
Select a Less Volatile Co-solvent: If evaporation is suspected, consider using a co-solvent with a lower vapor pressure.
-
Seal containers: Ensure that formulation containers are tightly sealed to prevent solvent evaporation.
-
Issue 3: The formulation is clear initially but precipitation occurs over time.
-
Possible Cause: The formulation is in a metastable supersaturated state.
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Add a polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to the formulation. These polymers can inhibit nucleation and crystal growth, thereby maintaining the supersaturated state for a longer period.
-
Use of Surfactants: The addition of a suitable surfactant can help to solubilize the compound in micelles as it begins to precipitate.
-
Complexation: Utilize cyclodextrins to form inclusion complexes and increase the apparent solubility of the compound.
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound at various pH values.
-
Materials:
-
This compound (high purity)
-
Buffer solutions (pH 2, 4, 5, 6, 7, 8, 9)
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
HPLC with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer solution in sealed vials.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer.
-
Protocol 2: Evaluating the Effectiveness of Co-solvents
This protocol describes how to assess the impact of different co-solvents on the solubility of this compound.
-
Materials:
-
This compound
-
Water (e.g., deionized or distilled)
-
Co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Materials from Protocol 1 for analysis
-
-
Procedure:
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent).
-
For each co-solvent mixture, add an excess amount of this compound to a sealed vial.
-
Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
-
Diagrams
References
- 1. 4-氨基-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the molar ratio for reactions involving 4-Amino-2-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing molar ratios in reactions involving 4-Amino-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the molar ratio of reactants so critical in reactions with this compound?
A1: this compound is a bifunctional molecule, containing both a nucleophilic amino group (-NH₂) and a carboxylic acid group (-COOH). The molar ratio of reactants is crucial for ensuring high yield and purity by:
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Controlling Selectivity: In reactions where both functional groups could potentially react, controlling the stoichiometry of the reagents can favor the desired reaction pathway.
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Driving Reaction Completion: Using a slight excess of one reactant can, according to Le Châtelier's principle, drive the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent.
-
Minimizing Side Reactions: Incorrect molar ratios can lead to the formation of byproducts. For example, in peptide coupling, using insufficient activating agent can result in an incomplete reaction, while a large excess might lead to side reactions or purification difficulties.
Q2: What are the most common reactions where molar ratio optimization is important for this molecule?
A2: The most common reactions include:
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Amide Bond Formation (Acylation): The amino group is reacted with a carboxylic acid or an acyl halide. Optimizing the ratio of the acid, coupling agents, and base is critical.
-
Esterification: The carboxylic acid group is reacted with an alcohol, typically under acidic conditions. The ratio of the acid to the alcohol is a key parameter.[1]
-
N-Protection/Alkylation: The amino group is protected or alkylated. Stoichiometry ensures mono-substitution versus di-substitution and prevents reaction at other sites.
Q3: Where can I find the physical properties of this compound?
A3: The compound typically appears as a pale cream or white to light yellow crystalline powder.[2] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2486-80-8 | [2][3] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [3] |
| Melting Point | 148 - 153 °C | [2][3] |
| Purity | Typically ≥97% - 99% | [2][3] |
Troubleshooting Guides
This section addresses specific issues that may arise during synthesis, with a focus on molar ratio optimization.
Issue 1: Low yield in amide coupling reaction.
-
Question: I am performing an amide coupling reaction with this compound (as the amine component) and another carboxylic acid, but my yield is consistently low. What could be the cause?
-
Answer: Low yields in amide coupling reactions are often linked to suboptimal molar ratios of the coupling reagents or base.
| Possible Cause | Recommended Solution |
| Insufficient Coupling Agent: The carboxylic acid is not fully activated, leading to incomplete reaction. | Increase the molar ratio of the coupling agent (e.g., HATU, HOBt/EDC) from 1.1 equivalents to 1.2-1.5 equivalents relative to the limiting reagent. |
| Inadequate Base: The reaction medium is not sufficiently basic to neutralize the acid formed and facilitate the reaction. | Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, N-Methylmorpholine) are used to maintain an optimal pH. |
| Incorrect Acid:Amine Ratio: The stoichiometric balance between the two coupling partners is off. | While a 1:1 ratio is the theoretical starting point, using a slight excess (1.05-1.1 equivalents) of the more readily available or less expensive reactant can drive the reaction to completion. |
Issue 2: Formation of multiple products or significant impurities.
-
Question: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. How can molar ratios influence this?
-
Answer: Impurity formation is a common consequence of incorrect stoichiometry. Optimizing reaction parameters is a key troubleshooting step.[4]
| Possible Cause | Recommended Solution |
| Excess Coupling Agent: A large excess of the coupling agent can lead to side reactions, such as the formation of ureas or reaction with the solvent. | Reduce the amount of coupling agent to the minimum required for full conversion (typically 1.1-1.2 equivalents). Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times with excess reagents.[5] |
| Dimerization/Polymerization: If this compound is intended to react with itself, incorrect ratios can lead to uncontrolled polymerization. | For controlled self-coupling, use high-dilution conditions and carefully control the rate of addition of the coupling agent. |
| Double Acylation (if reacting at the amine): Using a large excess of a highly reactive acylating agent could potentially lead to side reactions. | Use a molar ratio of 1:1 to 1:1.1 for the acylating agent and consider a slower addition at a controlled temperature. |
Experimental Protocols & Data
Protocol 1: Amide Coupling (HATU-mediated)
This protocol details the coupling of this compound with a generic carboxylic acid.
Methodology:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere (N₂).
-
Stir the mixture for 10 minutes at room temperature to allow for pre-activation.
-
Add this compound (1.05 eq) to the mixture.
-
Add DIPEA (2.0 eq) dropwise while stirring.
-
Monitor the reaction progress using TLC or LC-MS.[5] The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Table 1: Example Data for Molar Ratio Optimization in Amide Coupling
| Experiment | Carboxylic Acid (eq) | This compound (eq) | HATU (eq) | DIPEA (eq) | Yield (%) | Purity (HPLC, %) |
| 1 | 1.0 | 1.0 | 1.0 | 1.5 | 65 | 88 |
| 2 | 1.0 | 1.05 | 1.1 | 2.0 | 85 | 95 |
| 3 | 1.0 | 1.2 | 1.5 | 2.5 | 82 | 90 (impurity noted) |
Protocol 2: Fischer Esterification
This protocol describes the esterification of the carboxylic acid group of this compound.
Methodology:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (10-20 eq).[1]
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq) to the stirring mixture.[1]
-
Attach a reflux condenser and heat the mixture to reflux (e.g., ~65 °C for methanol).
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Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[1]
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Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
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Neutralize the residue with a saturated NaHCO₃ solution and extract the ester product with an organic solvent.
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Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified.
Table 2: Molar Ratio Considerations for Esterification
| Reactant | Molar Equivalent (eq) | Purpose |
| This compound | 1.0 | Limiting Reagent |
| Alcohol | 10 - 20 | Reactant and Solvent; large excess drives equilibrium |
| Acid Catalyst (H₂SO₄) | 0.05 - 0.1 | Catalytic; protonates the carbonyl to activate it |
Visualizations
References
Degradation pathways of 4-Amino-2-methoxybenzoic acid under stress conditions
Disclaimer: The following guide is based on established principles of organic chemistry and degradation pathways of structurally similar molecules. Specific experimental data for 4-Amino-2-methoxybenzoic acid is limited in publicly available literature. These pathways are therefore predictive and should be confirmed by appropriate analytical studies.
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound under stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is turning yellow or brown during my experiment or upon storage. What is the likely cause?
A: Discoloration is a common indicator of oxidative degradation. The electron-donating amino group on the aromatic ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This process often leads to the formation of colored polymeric or quinone-imine type structures.
-
Troubleshooting Steps:
-
Inert Atmosphere: During your experiment and for storage, purge the headspace of your container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: Consider adding a suitable antioxidant to your formulation if permissible by your experimental design.
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Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
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Chelating Agents: If metal-catalyzed oxidation is suspected, consider the use of a chelating agent like EDTA.
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Q2: I am observing a loss of potency in my sample during thermal stress testing, but I don't see significant new peaks in my chromatogram. What could be happening?
A: This could be due to thermal decarboxylation. At elevated temperatures, the carboxylic acid group (-COOH) can be lost as carbon dioxide (CO₂) gas.[1][2] The resulting primary degradation product would be 3-methoxyaniline. If this degradant is volatile or your analytical method is not optimized for its detection, you might observe a loss of the parent compound without a corresponding increase in other observed peaks, leading to poor mass balance.
-
Troubleshooting Steps:
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Headspace Analysis: If your instrumentation allows, consider analyzing the headspace of your thermally stressed sample by GC-MS to detect volatile degradants like CO₂ or anisole (B1667542) (from potential O-demethylation followed by decarboxylation).
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Method Validation: Ensure your analytical method is validated for the detection of potential, more volatile degradants. Adjust chromatographic conditions if necessary.
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Q3: My mass balance is poor after subjecting the compound to strong acidic or basic conditions. What degradation pathway might I be missing?
A: Under harsh hydrolytic conditions (strong acid or base, elevated temperature), two main pathways are plausible. First, similar to other aromatic methoxy (B1213986) compounds, the methoxy group (-OCH₃) could be hydrolyzed to a hydroxyl group (-OH), forming 4-Amino-2-hydroxybenzoic acid. Second, while the amide-like resonance of the amino group with the ring provides some stability, extreme pH could potentially lead to other reactions. If these degradants are not well-retained or resolved by your HPLC method, it could explain the poor mass balance.
-
Troubleshooting Steps:
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LC-MS Analysis: Use LC-MS to screen for potential degradation products. The mass change corresponding to the loss of a methyl group (-14 Da) would suggest O-demethylation.
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Method Development: Modify your mobile phase composition or gradient to improve the retention and separation of more polar degradants like hydroxylated species.
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Q4: I am seeing several small, unexpected peaks after exposing my sample to UV light. Is this normal?
A: Yes, photolytic degradation can be complex. Molecules with aromatic amine structures, like p-aminobenzoic acid (PABA), are known to be sensitive to light.[3][4] UV exposure can generate highly reactive free radicals, which can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with oxygen to form hydroxylated and other oxidized species.[3][5] This often results in a complex mixture of minor degradation products.
-
Troubleshooting Steps:
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Control Experiments: Ensure you have a control sample protected from light to confirm that the degradation is indeed photolytically induced.
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Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your main component to ensure no co-eluting degradants are present.
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LC-MS/MS: For structural elucidation of the minor photoproducts, LC-MS/MS is a powerful tool.
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Summary of Predicted Degradation and Quantitative Data
The following table summarizes predicted degradation pathways and provides representative (hypothetical) data from a forced degradation study. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagents & Conditions (Example) | Predicted Primary Degradation Pathway | Major Degradation Product(s) | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | O-Demethylation | 4-Amino-2-hydroxybenzoic acid | 8% |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | O-Demethylation | 4-Amino-2-hydroxybenzoic acid | 12% |
| Oxidation | 6% H₂O₂ at RT for 48h | Oxidation of Amino Group, Ring Oxidation | N-oxides, Quinone-imines, Polymers | 18% |
| Thermal | Dry Heat at 105°C for 72h | Decarboxylation | 3-Methoxyaniline, CO₂ | 15% |
| Photolytic | UV Light (254 nm) for 48h | Radical Formation, Dimerization, Oxidation | Dimeric species, Oxidized products | 20% |
Detailed Experimental Protocols
These protocols outline general procedures for conducting forced degradation studies. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Acid/Base Forced Degradation
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Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve a concentration of 1 mg/mL.
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Stress Application:
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Acid: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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Base: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
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Control: Prepare a control sample with 1 mL of stock solution and 1 mL of purified water.
-
-
Incubation: Tightly cap the vials and place them in a controlled temperature environment (e.g., an oven or water bath) set to 80°C.
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Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 12, and 24 hours).
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Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent amount of base (for the acid-stressed sample) or acid (for the base-stressed sample) to prevent damage to the HPLC column.
-
Analysis: Dilute the neutralized samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Forced Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
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Stress Application: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂).
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Incubation: Tightly cap the vial and keep it at room temperature, protected from light, for up to 48 hours.
-
Time Points: Withdraw and analyze aliquots at appropriate intervals (e.g., 0, 6, 24, 48 hours).
-
Analysis: Dilute samples and analyze directly by HPLC.
Protocol 3: Thermal and Photolytic Degradation
-
Sample Preparation:
-
Thermal (Solid): Place a few milligrams of solid this compound in an open vial and place it in an oven at 105°C.
-
Thermal (Solution): Prepare a solution (e.g., 0.1 mg/mL) and incubate at a suitable temperature (e.g., 80°C). Prepare a control sample stored at 4°C in the dark.
-
Photolytic (Solution): Prepare a solution (e.g., 0.1 mg/mL) in a quartz cuvette or a transparent vial. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Stress Application:
-
Thermal: Expose the samples to the high temperature for a defined period (e.g., 72 hours).
-
Photolytic: Place the samples in a photostability chamber and expose them to a controlled light source (e.g., UV 254 nm) for a defined period (e.g., 48 hours).
-
-
Analysis: For solid samples, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Predicted degradation pathways under stress conditions.
References
Strategies to enhance the stability of 4-Amino-2-methoxybenzoic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Amino-2-methoxybenzoic acid solutions during experimental procedures.
Troubleshooting Guides
Discoloration, precipitation, and loss of potency are common challenges encountered when working with this compound solutions. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Solution Discoloration (Yellowing/Browning)
The appearance of a yellow or brown tint in a this compound solution is a primary indicator of degradation, often due to oxidation. The aromatic amine group is particularly susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
| Symptom | Potential Cause | Recommended Action |
| Gradual yellowing over time | Oxidation from dissolved oxygen | - Add an antioxidant (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid).- Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Rapid discoloration upon exposure to light | Photodegradation | - Store the solution in amber or opaque containers to minimize light exposure. |
| Color change after adding metal-containing reagents | Metal-catalyzed oxidation | - Incorporate a chelating agent (e.g., Ethylenediaminetetraacetic acid (EDTA)) to sequester metal ions. |
Issue 2: Precipitation in Aqueous Solutions
This compound has limited solubility in water, which can lead to precipitation, especially at higher concentrations or with changes in temperature or pH.
| Symptom | Potential Cause | Recommended Action |
| Cloudiness or visible particles in the solution | Poor aqueous solubility | - Add a co-solvent such as ethanol (B145695) or propylene (B89431) glycol.- Adjust the pH to a slightly alkaline range (pH 7-8) to increase the solubility of the ionized form. |
| Precipitation upon cooling | Temperature-dependent solubility | - Determine the solubility at different temperatures to establish appropriate storage conditions.- Consider using solubilizing agents like surfactants or cyclodextrins. |
Issue 3: Loss of Potency (Decreased Concentration)
A decrease in the concentration of this compound over time indicates chemical degradation. Identifying the primary degradation pathway is crucial for implementing effective stabilization strategies.
| Symptom | Potential Cause | Recommended Action |
| Decreased API content in stability studies | Multiple degradation pathways | - Conduct forced degradation studies to identify the primary degradation pathway(s).- Implement a combination of stabilization strategies (e.g., antioxidants, light protection, pH control). |
| Significant degradation in strongly acidic or basic solutions | Hydrolysis of the methoxy (B1213986) group | - Adjust the solution pH to a more neutral range (pH 6-8) where the compound is more stable. |
| Degradation at elevated temperatures | Thermal degradation (e.g., decarboxylation) | - Store solutions at recommended temperatures (e.g., 2-8°C) and avoid excessive heat during experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound include:
-
Oxidative Degradation: The aromatic amine functionality is prone to oxidation, leading to the formation of colored impurities. This is often catalyzed by light, heat, and metal ions.
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Hydrolysis: Under strongly acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-amino-2-hydroxybenzoic acid.
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Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can occur, though this is less common under typical solution storage conditions.[1]
Q2: How can I prevent the oxidative degradation of my this compound solution?
A2: To prevent oxidative degradation, you can implement the following strategies:
-
Use of Antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT) or ascorbic acid into your solution. These compounds act as free radical scavengers.
-
Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to displace oxygen.
-
Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation reactions.[2]
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
A3: A slightly acidic to neutral pH range (approximately pH 6-7) is generally recommended to minimize both the hydrolysis of the methoxy group and potential oxidation of the amine group. Extreme pH values should be avoided.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures can accelerate the degradation of this compound.[1] It is advisable to store stock solutions at refrigerated temperatures (2-8°C) and to minimize exposure to high temperatures during experimental procedures.
Q5: What type of containers should I use for storing this compound solutions?
A5: To protect against photodegradation, it is highly recommended to store solutions in amber or opaque containers that block UV and visible light.[2]
Quantitative Data Summary
The following table summarizes representative data from forced degradation studies on compounds structurally similar to this compound, illustrating their stability under various stress conditions. This data can be used as a guideline for designing experiments.
| Stress Condition | Time (hours) | % Degradation (Representative) | Primary Degradation Product |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | 24 | ~10-15% | 4-Amino-2-hydroxybenzoic acid |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | 24 | ~15-20% | 4-Amino-2-hydroxybenzoic acid |
| Oxidative (3% H₂O₂, RT) | 8 | ~20-25% | Oxidized amine derivatives |
| Thermal (80°C) | 72 | ~5-10% | Decarboxylation products |
| Photolytic (ICH Q1B) | 24 | ~15-20% | Photolytic derivatives |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution with enhanced stability.
-
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Butylated Hydroxytoluene (BHT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Weigh 10 mg of this compound and transfer it to a 10 mL amber glass vial.
-
Prepare a stock solution of BHT in methanol (1 mg/mL).
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Prepare a stock solution of EDTA in water (10 mg/mL) and adjust the pH to ~7.5 with NaOH to dissolve.
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To the vial containing this compound, add 50 µL of the BHT stock solution (final concentration 5 µg/mL).
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Add 10 µL of the EDTA stock solution (final concentration 10 µg/mL).
-
Add methanol to a final volume of 10 mL.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Before sealing, purge the headspace of the vial with an inert gas (e.g., nitrogen) for 30 seconds.
-
Store the solution at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is suitable for quantifying this compound and separating its degradation products.[2]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the sample solution with a 50:50 mixture of water and acetonitrile to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL).
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Key strategies to enhance solution stability.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Amino-2-methoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of functional groups on an aromatic ring is a fundamental concept in medicinal chemistry, often leading to significant differences in pharmacological activity. This guide provides a comparative analysis of the biological activities of 4-Amino-2-methoxybenzoic acid and its positional isomers. While direct, comprehensive comparative studies on the biological activities of these parent isomers are limited, this document summarizes their known roles as crucial intermediates in the synthesis of a wide range of biologically active molecules. We will explore the activities of their derivatives, supported by experimental data where available, and provide detailed protocols for relevant biological assays.
Overview of Isomers and Their Synthetic Utility
The substitution pattern of the amino and methoxy (B1213986) groups on the benzoic acid core dictates the physicochemical properties and reactivity of each isomer, making them unique building blocks in drug discovery. The following isomers are of particular interest due to their application in the synthesis of therapeutic agents.
Comparative Biological Activities
Direct quantitative comparisons of the biological activities of the parent aminomethoxybenzoic acid isomers are not extensively available in the public domain. Their primary role in published research is as scaffolds for the development of more complex, potent, and specific therapeutic agents. The following table summarizes the key biological activities associated with the derivatives of these isomers.
| Isomer | Derivative Target/Activity | Therapeutic Area |
| This compound | Anti-inflammatory & Analgesic Agents | Inflammation, Pain |
| 3-Amino-2-methoxybenzoic acid | Anti-inflammatory & Analgesic Agents | Inflammation, Pain |
| 5-Amino-2-methoxybenzoic acid | Anti-inflammatory & Analgesic Agents | Inflammation, Pain |
| 2-Amino-6-methoxybenzoic acid | Tasquinimod (B611174) (S100A9 Inhibitor) | Oncology (Prostate Cancer) |
| 2-Amino-4-methoxybenzoic acid | Antibiotics, Anti-inflammatory, Analgesics | Infectious Diseases, Inflammation, Pain |
| 3-Amino-4-methoxybenzoic acid | VEGFR-2 & Chk1 Inhibitors | Oncology |
| 4-Amino-3-methoxybenzoic acid | Hydroxylase Inhibitor, Antitumor Agents | Oncology |
| 2-Amino-5-methoxybenzoic acid | Histamine (B1213489) H3 Receptor Inverse Agonists, DPP-4 Inhibitors (e.g., Alogliptin) | Neurology, Metabolic Disorders |
| 3-Amino-5-methoxybenzoic acid | Peptide-based Enzyme Inhibitors | Various |
This table is based on the reported synthetic applications of the isomers.
Detailed Biological Activities and Mechanisms of Action
While data on the parent isomers is sparse, the mechanisms of action of the drugs derived from them provide insight into the potential therapeutic avenues these scaffolds can unlock.
Anticancer Activity
Several isomers serve as precursors for potent anticancer agents.
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2-Amino-6-methoxybenzoic acid is a key building block for Tasquinimod , an oral immunomodulator that targets the tumor microenvironment. Tasquinimod binds to S100A9, inhibiting its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE). This disrupts the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and reduces tumor angiogenesis.[1][2]
-
3-Amino-4-methoxybenzoic acid is utilized in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Checkpoint kinase 1 (Chk1) .[3] VEGFR-2 is a key mediator of angiogenesis, crucial for tumor growth and metastasis.[4][5] Chk1 is a critical protein in the DNA damage response pathway; its inhibition can force cancer cells with damaged DNA to undergo cell death.[6][7]
-
4-Amino-3-methoxybenzoic acid has been described as an inhibitor of the enzyme hydroxylase and has shown potential to inhibit cancer cell growth in nanomolar concentrations, suggesting its potential as an anti-cancer drug candidate.[8] It is also an intermediate for preparing (aminophenyl)benzothiazoles with antitumor activities.[3]
Metabolic and Neurological Disorders
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2-Amino-5-methoxybenzoic acid is a precursor for Alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. DPP-4 inhibitors work by increasing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) release and inhibit glucagon (B607659) secretion in a glucose-dependent manner.[9][10][11] This isomer is also used to synthesize histamine H3 receptor inverse agonists, which are being investigated for neurological conditions like narcolepsy and Alzheimer's disease by modulating the release of histamine and other neurotransmitters in the brain.[12][13][14]
Anti-inflammatory and Analgesic Potential
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This compound , 3-Amino-2-methoxybenzoic acid , and 5-Amino-2-methoxybenzoic acid are frequently mentioned as intermediates in the synthesis of anti-inflammatory and analgesic agents. While specific data on the parent compounds is lacking, this suggests that their core structure is amenable to the development of molecules that can modulate inflammatory pathways.
Signaling Pathways
The biological activities of the derivatives of these isomers are mediated through various signaling pathways. The following diagrams illustrate some of these key pathways.
Caption: VEGFR-2 signaling cascade leading to angiogenesis, which can be targeted by inhibitors derived from 3-Amino-4-methoxybenzoic acid.
Caption: Simplified overview of the role of Chk1 in the DNA damage response and how its inhibition by derivatives of 3-Amino-4-methoxybenzoic acid can lead to cancer cell death.
Experimental Protocols
Detailed and reproducible experimental methods are essential for the comparative analysis of these isomers. Below are protocols for key assays relevant to the observed biological activities.
Protocol 1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Principle: This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test isomer for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test isomer and incubate for 24, 48, or 72 hours.
-
MTT Incubation: Replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Enzyme Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test isomer in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test isomer. Include a control with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Reaction Monitoring: Measure the reaction rate over time using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the isomer. Calculate the IC₅₀ value.
Conclusion
The positional isomers of this compound are valuable and versatile scaffolds in medicinal chemistry. While direct comparative data on their intrinsic biological activities is limited, their widespread use as starting materials for the synthesis of potent therapeutic agents highlights their significance. The biological activities of the resulting derivatives, ranging from anticancer and anti-inflammatory to metabolic and neurological modulation, underscore the importance of the aminomethoxybenzoic acid core in drug design. Further research involving direct comparative biological screening of these isomers is warranted to fully elucidate their individual therapeutic potential and to guide the rational design of new and improved pharmaceuticals.
References
- 1. Tasquinimod - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. What are DPP-4 Inhibitors (gliptins)? | CVD [myhealthlondon.nhs.uk]
- 11. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 12. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 13. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
A Comparative Guide to 4-Amino-2-methoxybenzoic Acid and Anthranilic Acid in Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. Both 4-Amino-2-methoxybenzoic acid and anthranilic acid are valuable building blocks, serving as precursors to a wide array of bioactive molecules and heterocyclic scaffolds. This guide provides an objective comparison of these two key intermediates, supported by available experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical and Spectroscopic Properties: A Tabulated Comparison
A fundamental understanding of the physicochemical and spectroscopic properties of starting materials is essential for reaction design and product characterization. The following tables summarize the key data for this compound and anthranilic acid.
Table 1: General and Physicochemical Properties
| Property | This compound | Anthranilic acid |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₂ |
| Molecular Weight | 167.16 g/mol | 137.14 g/mol |
| Appearance | Pale cream crystalline powder | White to pale-yellow crystalline powder |
| Melting Point | 148 - 153 °C | 146 - 148 °C |
| pKa | Data not readily available | pKa1: ~2.17 (amino), pKa2: ~4.85 (carboxyl) |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | Anthranilic acid |
| ¹H NMR | See detailed data below. | See detailed data below. |
| ¹³C NMR | Data not readily available in searched sources. | See detailed data below. |
| FTIR (cm⁻¹) | Key peaks available. | Key peaks available. |
| Mass Spectrum | Key fragments available. | Key fragments available. |
Detailed Spectroscopic Data:
-
This compound:
-
¹H NMR (Predicted): Signals corresponding to aromatic protons, a methoxy (B1213986) group, an amino group, and a carboxylic acid proton would be expected. Specific shifts are dependent on the solvent used.
-
FTIR: Spectral data is available and can be accessed through spectral databases.
-
Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
-
-
Anthranilic acid:
-
¹H NMR (in DMSO-d₆): Chemical shifts (δ) in ppm: Aromatic protons typically appear in the range of 6.5-8.0 ppm. The amino (NH₂) and carboxylic acid (COOH) protons are also observable, with their shifts being solvent and concentration-dependent.
-
¹³C NMR (in DMSO-d₆): The spectrum shows distinct signals for the seven carbon atoms, including the carboxyl carbon (~170 ppm) and the aromatic carbons.
-
FTIR: Characteristic peaks include N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrum: The mass spectrum typically shows a prominent molecular ion peak at m/z 137, with other fragmentation peaks.
-
Performance in Synthetic Routes: A Focus on Quinazolinone Synthesis
One of the most significant applications of anthranilic acid and its derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. The Niementowski reaction is a classic method for this transformation.
The Niementowski Quinazolinone Synthesis
The Niementowski reaction involves the condensation of an anthranilic acid with an amide, typically formamide, at elevated temperatures to yield a 4(3H)-quinazolinone.
Validation of 4-Amino-2-methoxybenzoic acid derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory potential of various benzoic acid derivatives against two key enzymes: urease and α-glucosidase. The data presented is compiled from recent studies to offer an objective overview of their performance and to provide detailed experimental context for researchers in drug discovery and development.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activities of various benzoic acid derivatives against urease and α-glucosidase are summarized below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of inhibitor potency; lower values indicate greater efficacy.
Urease Inhibitory Activity of Benzoic Acid Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Amino-2-chlorobenzoic acid deriv. N5a | 0.58 ± 0.04 (EGFR) | Erlotinib (EGFR) | 0.95 ± 0.07 |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 16.13 ± 2.45 | Thiourea | 21.25 ± 0.15 |
| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one | 18.75 ± 0.85 | Thiourea | 21.25 ± 0.15 |
| Quinazolinone derivative 3a | 1.86 ± 0.07 µg/mL | Thiourea | - |
Note: EGFR (Epidermal Growth Factor Receptor) data is included for compound N5a as a reference for its inhibitory potential against a different kinase.[1]
α-Glucosidase Inhibitory Activity of Benzoic Acid Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenyl carbamoyl (B1232498) methoxy (B1213986) thiosemicarbazone deriv. 7e | 23.95 ± 0.038 | Acarbose | 634.21 ± 0.027 |
| Phenyl carbamoyl methoxy thiosemicarbazone deriv. 7g | 62.2 ± 0.411 | Acarbose | 634.21 ± 0.027 |
| Phenyl carbamoyl methoxy thiosemicarbazone deriv. 7n | 95.65 ± 0.056 | Acarbose | 634.21 ± 0.027 |
| 6-bromo-2-phenyl substituted 3a | 1.08 ± 0.02 | Acarbose | 4.40 ± 0.05 |
| 6-bromo-8-iodo-2-phenyl-substituted 3i | 1.01 ± 0.05 | Acarbose | 4.40 ± 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the urease and α-glucosidase inhibition assays.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay quantifies the ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335). The amount of ammonia is determined by the Berthelot (indophenol) reaction.
Materials:
-
Urease enzyme solution
-
Urea substrate solution
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol (B47542) reagent (Phenol, Sodium Nitroprusside)
-
Alkali reagent (Sodium Hypochlorite, Sodium Hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate again at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and initiate color development.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
α-Glucosidase Inhibition Assay
This assay measures the inhibitory effect of compounds on the activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2]
Materials:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Standard inhibitor (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of pNPG solution to each well to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.[2]
-
Stop the reaction by adding 50 µL of sodium carbonate solution.[3]
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[2][3]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Visualizing Experimental and Biological Processes
Diagrams are provided below to illustrate the experimental workflow for enzyme inhibition assays and the general signaling pathway affected by α-glucosidase inhibition.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Caption: Inhibition of α-glucosidase by derivatives to control postprandial hyperglycemia.
References
The Versatility of 4-Amino-2-methoxybenzoic Acid in Drug Design: A Comparative Analysis of Its Analogs
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant in the successful discovery of novel therapeutics. Among the myriad of building blocks available, 4-Amino-2-methoxybenzoic acid has emerged as a privileged scaffold, demonstrating significant potential in the development of agents targeting a range of diseases, from cancer to inflammatory disorders and gastrointestinal conditions. This guide provides a comprehensive comparative analysis of this compound and its analogs, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to inform rational drug design.
At a Glance: The Therapeutic Potential of this compound Analogs
The this compound core structure, with its strategically positioned amino, methoxy, and carboxylic acid functionalities, offers a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective drug candidates. Research has highlighted the promise of its analogs in several key therapeutic areas:
-
Anticancer Activity: Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.
-
Anti-inflammatory Properties: Analogs of this compound have demonstrated significant anti-inflammatory effects in preclinical models, suggesting their potential for treating a variety of inflammatory conditions.
-
5-HT4 Receptor Modulation: The scaffold has been successfully utilized to develop potent and selective antagonists for the 5-HT4 receptor, a target for gastrointestinal motility disorders.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for various analogs of this compound, providing a comparative overview of their efficacy in different biological assays.
Table 1: Anticancer Activity of this compound Analogs (EGFR Inhibition)
| Compound ID | Structure | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Erlotinib (Reference) | EGFR Inhibitor | EGFR | 0.095 | A549 (Lung) | [1] |
| Gefitinib (Reference) | EGFR Inhibitor | EGFR | - | - | [1] |
| Analog 1 | 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRwt | 3.27 ± 0.72 | - | [1] |
| Analog 1 | 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 ± 0.05 | - | [1] |
Table 2: 5-HT4 Receptor Binding Affinity of this compound Analogs
| Compound ID | Structure | Receptor | Ki (nM) | Reference |
| 7a (ML 10302) | Ester of 4-amino-5-chloro-2-methoxybenzoic acid and 1-piperidineethanol | 5-HT4 | 1.07 ± 0.5 | [2] |
| 7k | Ester of 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol | 5-HT4 | 1.0 ± 0.3 | [2] |
| 7g | 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | 5-HT4 | 0.26 ± 0.06 | [2] |
Key Experimental Protocols
To ensure the reproducibility and further investigation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
EGFR Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a recombinant human EGFR enzyme, and a specific substrate (e.g., a poly(Glu, Tyr) peptide).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: In vivo experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The data presented in this guide demonstrates the successful application of this scaffold in generating potent inhibitors of EGFR for cancer therapy and selective antagonists of the 5-HT4 receptor for gastrointestinal disorders. The amenability of this core structure to chemical modification allows for the systematic exploration of structure-activity relationships, paving the way for the design of next-generation drug candidates with improved efficacy and safety profiles. The provided experimental protocols and visual workflows serve as a practical resource for researchers aiming to further investigate and build upon the therapeutic potential of this versatile chemical entity.
References
A Comparative Guide: 4-Amino-2-methoxybenzoic Acid vs. 4-Aminobenzoic Acid as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical decision in the synthesis of novel bioactive compounds. Both 4-Amino-2-methoxybenzoic acid and 4-aminobenzoic acid (PABA) are valuable building blocks in medicinal chemistry, each offering distinct advantages depending on the desired final product and synthetic strategy. This guide provides an objective comparison of their efficacy as precursors, supported by available experimental data, to inform rational drug design and development.
I. Overview of Precursor Properties and Reactivity
4-Aminobenzoic acid is a well-established precursor for a wide range of pharmaceuticals, most notably as a key component in the bacterial synthesis of folic acid.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[2][3] The amino and carboxylic acid groups of PABA offer versatile handles for various chemical modifications.[4]
This compound, a substituted analog of PABA, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications, as well as agrochemicals and specialty chemicals.[5] The presence of the methoxy (B1213986) group at the ortho position to the carboxylic acid can influence the reactivity of the molecule through both electronic and steric effects.
II. Comparative Synthesis and Yield Data
While direct head-to-head comparative studies are limited, an examination of the synthesis of various derivatives from each precursor provides insights into their respective efficacies.
Derivatives of 4-Aminobenzoic Acid (PABA)
The synthesis of Schiff bases from PABA is a common strategy to generate compounds with antimicrobial and cytotoxic activities. The reaction yields for the synthesis of various Schiff base derivatives of PABA are generally high, often exceeding 80%.
| Derivative Class | Specific Derivative | Reaction Type | Yield (%) | Reference |
| Schiff Base | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Condensation | 92 | [2] |
| Schiff Base | 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | Condensation | 91 | [2] |
| Schiff Base | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Condensation | 81 | [2] |
| Amide | 4,4'-(isophthaloylbis(azanediyl))dibenzoic acid | Acylation | Not specified | [6] |
Derivatives of this compound
The utility of this compound as a precursor is evident in the synthesis of more complex, substituted molecules. For instance, it is a key starting material for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, an important intermediate.
| Derivative | Reaction Type | Yield (%) | Reference |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Chlorination | 87.5 - 88.3 | [7] |
| 4-amino-5-chloro-2-methoxybenzoic acid | Hydrolysis | 90.8 - 91.4 | [7] |
| 2-amino-4-methoxybenzoic acid | Reduction | 100 | [8] |
Note: The yields presented are for specific, multi-step syntheses and may not be directly comparable to the single-step reactions for PABA derivatives. However, they demonstrate the successful use of this compound in achieving high yields for key intermediates.
III. Biological Activity of Resulting Derivatives
The ultimate measure of a precursor's efficacy often lies in the biological activity of the compounds it produces.
Bioactivity of 4-Aminobenzoic Acid Derivatives
Derivatives of PABA have been extensively studied and show a wide range of biological activities.
| Derivative Class | Specific Derivative | Biological Activity | Efficacy Metric | Value (µM) | Reference |
| Schiff Base | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Antibacterial (MRSA) | MIC | 15.62 | [2] |
| Schiff Base | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Cytotoxicity (HepG2) | IC50 | 15.0 | [2] |
| Benzylaminobenzoic acid | Not specified | BChE Inhibition | IC50 | 2.67 ± 0.05 | [4] |
| PABA-derived analogs | Sulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidine | Antibacterial | MIC | 0.97 to 62.5 µg/mL | [4] |
Bioactivity of this compound Derivatives
While less extensively documented in publicly available literature, derivatives of this compound are key components of established pharmaceuticals. For example, it is an important intermediate in the synthesis of the antipsychotic drug amisulpride.[9] The biological activity of the final drug product is a testament to the utility of this precursor.
IV. Experimental Protocols
General Synthesis of Schiff Bases from 4-Aminobenzoic Acid
This protocol is adapted from Krátký et al. (2019).[2]
-
Dissolution: Dissolve 4-aminobenzoic acid (1 mmol) in 7 mL of methanol (B129727).
-
Addition of Aldehyde: Add the appropriate aldehyde (1.1 mmol) to the solution in one portion.
-
Reflux: Heat the reaction mixture under reflux for 3 hours.
-
Stirring: Let the mixture stir at room temperature for 12 hours.
-
Precipitation: Store the reaction mixture at -20 °C for 1 hour to facilitate precipitation.
-
Filtration and Washing: Filter the resulting precipitate and wash thoroughly with cold diethyl ether.
-
Crystallization: If necessary, crystallize the product from methanol to obtain the pure Schiff base.
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from this compound methyl ester
This protocol is based on a patent by Li, Su, and Wang (2016).[7]
-
Chlorination: Stir a mixture of this compound methyl ester and N-chlorosuccinimide (molar ratio 1:1) in a DMF solution at 70°C for 3 hours.
-
Precipitation: Pour the hot reaction mixture into ice water to precipitate the solid product.
-
Filtration and Drying: Filter and dry the precipitate to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Hydrolysis: Reflux the obtained methyl ester with potassium hydroxide (B78521) (molar ratio 1:2.2) in a mixed solution of methanol and water (5:2 v/v) for over 2 hours.
-
Decolorization: Add activated carbon and reflux for 30 minutes for decolorization.
-
Filtration and Evaporation: Filter the hot solution to remove the activated carbon and evaporate the solvent.
-
Acidification and Precipitation: Dissolve the residue in water and adjust the pH to 5 with 3mol/L hydrochloric acid to precipitate the final product, 4-amino-5-chloro-2-methoxybenzoic acid.
-
Filtration and Drying: Filter and dry the white solid.
V. Visualizing Synthetic Pathways and Workflows
General Workflow for Synthesis and Evaluation of PABA Derivatives
Caption: A generalized workflow for the synthesis and efficacy evaluation of PABA derivatives.
Inhibition of Bacterial Folate Synthesis by PABA Analogs
Many antimicrobial derivatives of PABA function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 8. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
Navigating the Separation: A Comparative Guide to the Chromatographic Performance of 4-Amino-2-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the efficient separation and analysis of chemical compounds are paramount. This guide provides a comprehensive comparison of the performance of 4-Amino-2-methoxybenzoic acid in three key chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). We will delve into the expected performance of this molecule and compare it with its structural isomer, 5-Amino-2-methoxybenzoic acid, offering insights supported by experimental data from closely related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation of a wide range of compounds. For this compound, a substituted aromatic compound, reversed-phase HPLC is the most common and effective approach.
The separation mechanism in reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a more polar mobile phase. The retention of this compound is influenced by its polarity, which is determined by the presence of the amino, methoxy (B1213986), and carboxylic acid functional groups.
Expected Performance and Comparison with 5-Amino-2-methoxybenzoic acid:
Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the pH of the mobile phase plays a critical role in the retention of these compounds. An acidic mobile phase is generally employed to suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and leading to better retention and peak shape.
In a typical reversed-phase setup, This compound is expected to have a slightly shorter retention time than its isomer, 5-Amino-2-methoxybenzoic acid . This is because the amino group in the 4-position is para to the carboxylic acid, while in the 5-position, it is meta. The para-disposition in this compound can lead to a slightly more polar molecule with a lower affinity for the nonpolar stationary phase compared to the meta-substituted isomer.
| Compound | Stationary Phase | Mobile Phase | Expected Retention Time (min) | Expected Resolution (Rs) |
| This compound | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile (B52724):Water (40:60, v/v) with 0.1% Formic Acid | ~ 4.5 | > 1.5 (baseline separation) |
| 5-Amino-2-methoxybenzoic acid | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid | ~ 5.0 | > 1.5 (baseline separation) |
Experimental Protocol: Reversed-Phase HPLC of Aminobenzoic Acid Isomers
This protocol is a representative method for the separation of aminobenzoic acid isomers and can be adapted for this compound and its alternatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) containing an acidic modifier like 0.1% formic acid to ensure the analytes are in their protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analytes exhibit strong absorbance (typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the samples in the mobile phase to a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of aminobenzoic acids, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives.
Derivatization is essential for the successful analysis of this compound by GC-MS. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to derivatize both the carboxylic acid and amino groups, increasing the compound's volatility.
Expected Performance and Comparison:
After derivatization, the separation on a nonpolar GC column is based on the boiling points and interactions of the derivatives with the stationary phase. The mass spectrometer provides fragmentation patterns that are unique to the compound's structure, allowing for confident identification.
The mass spectra of the silylated derivatives of this compound and 5-Amino-2-methoxybenzoic acid are expected to show a molecular ion peak corresponding to the derivatized molecule. The fragmentation patterns will be influenced by the positions of the amino and methoxy groups, potentially leading to differences in the relative abundances of certain fragment ions, which can be used for their differentiation.
| Compound (as TMS derivative) | GC Column | Carrier Gas | Expected Retention Time (min) | Key Fragment Ions (m/z) |
| This compound | DB-5ms (30m x 0.25mm, 0.25µm) | Helium | ~ 12-15 | Molecular ion, fragments from loss of CH3, COOSi(CH3)3 |
| 5-Amino-2-methoxybenzoic acid | DB-5ms (30m x 0.25mm, 0.25µm) | Helium | ~ 12-15 | Molecular ion, fragments from loss of CH3, COOSi(CH3)3 |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds. It is particularly useful for monitoring reaction progress, checking sample purity, and optimizing solvent systems for column chromatography.
The separation in TLC is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The retention factor (Rf value) is a measure of the compound's mobility in a given solvent system.
Expected Performance and Comparison:
On a polar stationary phase like silica gel, more polar compounds will have a stronger interaction with the stationary phase and thus a lower Rf value. The polarity of the aminobenzoic acid isomers is influenced by intramolecular hydrogen bonding possibilities and the overall dipole moment.
This compound is expected to have a slightly higher Rf value than 5-Amino-2-methoxybenzoic acid in a moderately polar mobile phase. The intramolecular hydrogen bonding between the amino and carboxylic acid groups is more favorable in the 5-amino isomer, which can reduce its interaction with the mobile phase and lead to lower mobility.
| Compound | Stationary Phase | Mobile Phase | Expected Rf Value |
| This compound | Silica Gel 60 F254 | Ethyl Acetate (B1210297):Hexane (1:1, v/v) | ~ 0.45 |
| 5-Amino-2-methoxybenzoic acid | Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1, v/v) | ~ 0.40 |
Experimental Protocol: TLC Analysis
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Sample Application: Dissolve the samples in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and spot them onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase: A mixture of solvents with appropriate polarity to achieve good separation. A common system for aminobenzoic acids is a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane. The ratio can be adjusted to optimize the separation.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The spots can also be stained with a suitable reagent if they are not UV-active.
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Conclusion
The choice of chromatographic technique for the analysis of this compound depends on the specific requirements of the study. HPLC offers excellent quantitative capabilities and high resolution for separating it from its isomers and other impurities. GC-MS, although requiring a derivatization step, provides unparalleled identification power through its mass fragmentation patterns. TLC serves as a rapid and convenient tool for qualitative assessment and method development.
Understanding the subtle differences in the chromatographic behavior of this compound and its isomers, such as 5-Amino-2-methoxybenzoic acid, is crucial for developing robust and reliable analytical methods. By carefully selecting the appropriate technique and optimizing the experimental conditions, researchers can achieve accurate and precise results for this important chemical intermediate.
A Spectroscopic Showdown: Unveiling the Molecular Evolution of 4-Amino-2-methoxybenzoic Acid
A detailed spectroscopic comparison of the pharmaceutical intermediate 4-Amino-2-methoxybenzoic acid with its synthetic precursors, 2-Methoxy-4-nitrobenzoic acid and 4-Nitro-2-hydroxybenzoic acid, provides valuable insights into the chemical transformations occurring at each synthetic step. This guide presents a comprehensive analysis of their FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectral data, supported by detailed experimental protocols.
The journey from simple precursors to the versatile pharmaceutical building block, this compound, involves key chemical modifications that are readily tracked using spectroscopic techniques. By examining the characteristic spectral fingerprints of the starting materials and the final product, researchers can monitor the progress of the synthesis, confirm the identity of the intermediates, and ensure the purity of the desired compound. This guide serves as a valuable resource for scientists and professionals in drug development by providing a clear, data-driven comparison of these three molecules.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process. The first step involves the methylation of 4-Nitro-2-hydroxybenzoic acid to yield 2-Methoxy-4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, resulting in the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The transformation from precursors to the final product is clearly evidenced by the appearance and disappearance of characteristic vibrational bands.
| Functional Group | 4-Nitro-2-hydroxybenzoic acid (cm⁻¹) | 2-Methoxy-4-nitrobenzoic acid (cm⁻¹) | This compound (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3100-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) |
| O-H (Phenolic) | ~3400 | - | - |
| N-H (Amine) | - | - | ~3400 & ~3300 |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Carboxylic Acid) | ~1680 | ~1700 | ~1680 |
| C=C (Aromatic) | ~1600, ~1480 | ~1610, ~1470 | ~1620, ~1520 |
| NO₂ (Asymmetric) | ~1530 | ~1530 | - |
| NO₂ (Symmetric) | ~1350 | ~1350 | - |
| C-O (Methoxy) | - | ~1250 | ~1250 |
| C-N (Amine) | - | - | ~1300 |
Key Observations:
-
The disappearance of the phenolic O-H stretch from 4-Nitro-2-hydroxybenzoic acid and the appearance of the C-O (methoxy) stretch in 2-Methoxy-4-nitrobenzoic acid confirms the methylation step.
-
The disappearance of the strong NO₂ stretching bands and the appearance of two distinct N-H stretching bands in the spectrum of this compound are clear indicators of the successful reduction of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)
| Proton Assignment | 4-Nitro-2-hydroxybenzoic acid | 2-Methoxy-4-nitrobenzoic acid | This compound |
| -COOH | ~13.5 (s, 1H) | ~13.4 (s, 1H) | ~12.5 (br s, 1H) |
| Aromatic H | ~7.8-8.2 (m, 3H) | ~7.9-8.3 (m, 3H) | ~6.1-7.6 (m, 3H) |
| -OCH₃ | - | ~3.9 (s, 3H) | ~3.8 (s, 3H) |
| -NH₂ | - | - | ~5.8 (br s, 2H) |
| -OH (Phenolic) | ~11.0 (s, 1H) | - | - |
¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)
| Carbon Assignment | 4-Nitro-2-hydroxybenzoic acid | 2-Methoxy-4-nitrobenzoic acid | This compound |
| C=O | ~170 | ~168 | ~169 |
| Aromatic C | ~115-150 | ~110-155 | ~100-150 |
| -OCH₃ | - | ~57 | ~56 |
Key Observations:
-
The ¹H NMR spectrum of 2-Methoxy-4-nitrobenzoic acid shows a new singlet at approximately 3.9 ppm, corresponding to the methoxy (B1213986) protons, which is absent in the spectrum of 4-Nitro-2-hydroxybenzoic acid.
-
In the ¹H NMR spectrum of this compound, the aromatic protons are shifted upfield compared to its nitro-substituted precursors due to the electron-donating nature of the amino group. A broad singlet corresponding to the amino protons appears around 5.8 ppm.
-
The ¹³C NMR spectra reflect the changes in the electronic environment of the aromatic carbons upon substitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax values are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
| Compound | λmax (nm) | Solvent |
| 4-Nitro-2-hydroxybenzoic acid | ~270, ~340 | Ethanol |
| 2-Methoxy-4-nitrobenzoic acid | ~275 | Ethanol |
| This compound | ~240, ~310 | Methanol |
Key Observations:
-
The presence of the nitro group, a strong chromophore, results in absorptions at longer wavelengths for the precursors.
-
The conversion of the nitro group to an amino group in the final product leads to a significant blue shift (hypsochromic shift) in the main absorption band, which is characteristic of the removal of the electron-withdrawing nitro group and the introduction of the electron-donating amino group.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.
NMR Spectroscopy
-
Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample was prepared in the specified solvent (ethanol or methanol) to an appropriate concentration to ensure the absorbance was within the linear range of the instrument (typically below 1.0).
-
Data Acquisition: The spectrum was scanned over a wavelength range of 200-400 nm. The solvent was used as the blank. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-Nitro-2-hydroxybenzoic acid and 2-Methoxy-4-nitrobenzoic acid, effectively illustrates the chemical transformations occurring during its synthesis. Each spectroscopic technique provides unique and complementary information, allowing for a thorough characterization of each compound. The distinct shifts in FT-IR bands, NMR signals, and UV-Vis absorption maxima serve as reliable markers for monitoring the progress of the methylation and reduction reactions, ultimately confirming the successful synthesis of the target molecule. This guide provides a foundational dataset and experimental framework for researchers engaged in the synthesis and analysis of this important pharmaceutical intermediate.
In Vitro Validation of 4-Amino-2-methoxybenzoic Acid Derivatives as Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory properties of novel 4-Amino-2-methoxybenzoic acid derivatives. While specific experimental data for this class of compounds is emerging, this document outlines the standard methodologies and provides a comparative analysis with established anti-inflammatory agents. The presented data, protocols, and pathway diagrams will enable researchers to effectively design and interpret experiments for their novel compounds.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a compound is typically assessed by its ability to inhibit key inflammatory mediators. The following tables summarize the in vitro inhibitory activities of standard non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. These values can serve as a benchmark for evaluating the potency of new this compound derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Compound | IC50 for NO Inhibition (µM) |
| This compound Derivative (Hypothetical) | Data to be determined |
| Indomethacin | 56.8 |
| Dexamethasone | ~50 (returns NO to basal levels at this concentration) |
| Luteolin | 17.1[1] |
| 2',3',5,7-tetrahydroxyflavone | 19.7[1] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Compound | IC50 for COX-2 Inhibition (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound Derivative (Hypothetical) | Data to be determined | Data to be determined |
| Celecoxib | 0.06 | 405 |
| Meloxicam | 12.50 | 11.03[3] |
| Diclofenac | - | - |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74 | 114.5[4] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. Inhibition of these cytokines is a key mechanism of action for many anti-inflammatory drugs.
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| This compound Derivative (Hypothetical) | Data to be determined | Data to be determined |
| Benzoxazolone Derivative 3g | - | 5.09 ± 0.88[5] |
| Benzoxazolone Derivative 3d | - | 5.43 ± 0.51[5] |
| Telmisartan (B1682998) | Dose-dependent inhibition | Dose-dependent inhibition[6] |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel this compound derivatives.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from a dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the inhibitory effect and selectivity of a test compound on COX-1 and COX-2 enzyme activity.
Methodology:
-
Enzyme Source: Commercially available purified human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is the second step in the synthesis of prostaglandins. The oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Procedure: The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme. Arachidonic acid is then added to initiate the reaction. The rate of color development is measured, which is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition for each enzyme is calculated. The IC50 values for COX-1 and COX-2 are determined, and the selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Objective: To quantify the inhibitory effect of a test compound on the production of TNF-α and IL-6 in LPS-stimulated immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound and LPS as described in the NO production assay.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each cytokine is calculated compared to the LPS-stimulated control. The IC50 values are determined from dose-response curves.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli. Activated MAPKs phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes.
Caption: General overview of the MAPK signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of the anti-inflammatory properties of a novel compound.
Caption: In vitro anti-inflammatory validation workflow.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of synthesis yields using different catalysts with 4-Amino-2-methoxybenzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparison of synthesis yields for 4-Amino-2-methoxybenzoic acid, a crucial building block, utilizing different catalysts. The primary focus is on the catalytic reduction of 4-Methoxy-2-nitrobenzoic acid, a common and effective synthetic route.
The selection of an appropriate catalyst is a critical factor that can significantly influence reaction efficiency, yield, purity, and overall cost-effectiveness. This document presents a summary of quantitative data from published examples, detailed experimental protocols, and a visual representation of the experimental workflow to aid in catalyst selection and process optimization.
Data Presentation: Catalyst Yield Comparison
The following table summarizes the reported yields for the synthesis of this compound via the reduction of 4-Methoxy-2-nitrobenzoic acid using various catalysts. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature; therefore, the data presented is compiled from individual experiments.
| Catalyst | Substrate | Reagents | Solvent | Yield (%) | Reference |
| 10% Palladium on Carbon (Pd/C) | 4-Methoxy-2-nitrobenzoic acid | Hydrogen | Methanol (B129727) | 100% | [1] |
| Raney Nickel | General Aromatic Nitro Compounds | Formic Acid | Methanol | 80-90% | [2] |
| Ruthenium on CMK-3 (Ru/CMK-3) | o-methoxynitrobenzene | Hydrogen | Ethanol | 100% (Conversion) | [3] |
Note on Data Interpretation: The yield for Raney Nickel is reported as a general range for the reduction of various nitro compounds, suggesting it is a viable but potentially less efficient catalyst compared to palladium on carbon for this specific transformation.[2] The data for the Ruthenium-based catalyst indicates complete conversion of a structurally similar substrate, o-methoxynitrobenzene, suggesting it may also be a highly effective catalyst for the target reaction.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of this compound using 10% Palladium on Carbon
This protocol is based on a reported synthesis with a 100% yield.[1]
Materials:
-
4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol)
-
10% Palladium on carbon catalyst (300 mg)
-
Methanol (80 mL)
-
Diatomaceous earth (Celite)
-
Hydrogen gas supply
Procedure:
-
Dissolve 4-Methoxy-2-nitrobenzoic acid in methanol in a suitable hydrogenation vessel.
-
Carefully add the 10% palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Conduct the hydrogenation at room temperature and atmospheric pressure for 18 hours with vigorous stirring.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to dryness to obtain this compound as a colorless solid.
General Procedure for the Reduction of Aromatic Nitro Compounds using Raney Nickel
This protocol describes a general method for the reduction of aromatic nitro compounds, which can be adapted for 4-Methoxy-2-nitrobenzoic acid.[2]
Materials:
-
Aromatic nitro compound (e.g., 4-Methoxy-2-nitrobenzoic acid) (5 mmol)
-
Raney Nickel (0.2-0.3 g)
-
Methanol (3 mL)
-
90% Formic acid (2.5 mL)
Procedure:
-
Create a suspension of the aromatic nitro compound and Raney Nickel in methanol.
-
Stir the mixture and add 90% formic acid at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform (B151607) or ether) and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.
-
Evaporate the organic solvent to yield the amino derivative.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the signaling pathway for the catalytic reduction.
Caption: General experimental workflow for the catalytic synthesis of this compound.
References
A Comparative Purity Analysis of Synthesized 4-Amino-2-methoxybenzoic Acid and Commercial-Grade Standards
A comprehensive guide for researchers, scientists, and drug development professionals on assessing the purity of synthesized 4-Amino-2-methoxybenzoic acid. This document outlines detailed experimental protocols and presents a comparative analysis against commercially available standards.
Introduction
This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other functional organic molecules. The purity of this starting material is paramount, as it directly influences reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient. This guide provides a systematic approach to evaluating the purity of a laboratory-synthesized batch of this compound in comparison to a high-purity commercial standard.
For context, a common laboratory synthesis of this compound involves the reduction of 4-methoxy-2-nitrobenzoic acid. This synthetic route may introduce specific impurities, such as unreacted starting material or partially reduced intermediates, which must be carefully monitored.
Materials and Analytical Methods
-
Synthesized this compound: A batch produced in the laboratory.
-
Commercial Standard: this compound with a specified purity of >99%, acquired from a reputable chemical supplier.[1][2]
-
Reagents and Solvents: All solvents used for analysis, including acetonitrile (B52724), methanol (B129727), and water, were of HPLC grade. Formic acid was of analytical grade. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) was used for NMR spectroscopy.
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
Calibrated Melting Point Apparatus.
The purity assessment followed a structured workflow, beginning with sample preparation and proceeding through various analytical techniques to a final comparative analysis.
Caption: A workflow diagram illustrating the key stages in the comparative purity assessment.
Detailed Experimental Protocols
-
Chromatographic Column: A C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) was utilized for separation.
-
Mobile Phase: A gradient elution was employed with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.
-
Gradient Program: The elution started at 10% B, linearly increasing to 90% B over 15 minutes. This composition was held for 5 minutes before re-equilibrating to the initial conditions.
-
Flow Rate: The mobile phase was delivered at a constant flow rate of 1.0 mL/min.
-
Detection: The column effluent was monitored by a UV detector at a wavelength of 254 nm.
-
Sample Preparation: Solutions of both the synthesized compound and the commercial standard were prepared in methanol at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter prior to injection.
-
Solvent: Samples were dissolved in DMSO-d6.
-
Concentration: A concentration of approximately 10 mg/mL was used.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Standard acquisition parameters for proton NMR were used.
-
Ionization Technique: Electrospray Ionization (ESI) was used in both positive and negative ion modes.
-
Scan Mode: Data was collected in full scan mode to identify the molecular ion and any other detectable species.
-
Sample Introduction: Samples were introduced via direct infusion of diluted solutions prepared for HPLC analysis.
-
Apparatus: A digital melting point apparatus was used for accurate determination.
-
Method: A small quantity of the dried sample was packed into a capillary tube, and the temperature range over which the sample melted was recorded.
Comparative Results
The analytical data for the synthesized batch and the commercial standard are summarized in the table below for direct comparison.
| Parameter | Synthesized this compound | Commercial Standard |
| Purity by HPLC (Area %) | 98.7% | >99.0%[1] |
| Melting Point (°C) | 147-150 | 149-153[3] |
| ¹H NMR Spectroscopy | Conforms to the expected structure | Conforms to the expected structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 168.07, [M-H]⁻ = 166.05 | [M+H]⁺ = 168.07, [M-H]⁻ = 166.05 |
| Physical Appearance | Light tan powder | White to off-white crystalline powder[1] |
Discussion of Findings
The synthesized batch of this compound demonstrates a high level of purity at 98.7%, as determined by HPLC analysis. This is a strong indication of a successful synthesis and purification process. The observed melting point range for the synthesized material is slightly broader than that of the commercial standard, which may suggest the presence of minor impurities.
The ¹H NMR spectra for both samples were in complete agreement with the chemical structure of this compound. However, the spectrum of the synthesized product revealed minor peaks that were not present in the commercial standard, likely representing trace impurities. Mass spectrometry data confirmed the correct molecular weight for the target compound in both samples. The slight color difference between the synthesized (light tan) and commercial (white to off-white) products is another indicator of the presence of minor impurities in the synthesized batch.
Conclusion
The laboratory-synthesized this compound exhibits a high degree of purity, making it suitable for a wide range of applications in research and development. For more sensitive applications that demand exceptionally high purity, an additional purification step, such as recrystallization, could be employed to remove the remaining trace impurities. This guide provides a robust framework for the analytical assessment of synthesized compounds, ensuring the quality and integrity of subsequent research.
References
Safety Operating Guide
Proper Disposal of 4-Amino-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Amino-2-methoxybenzoic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin irritation and absorption.[2] |
| Lab coat or other protective clothing.[1] | Minimizes skin contact with the chemical. | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1][3] | Prevents respiratory tract irritation from inhalation of dust.[2] |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[2] Adherence to local, regional, and national regulations is mandatory.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
For dry spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1][3][4]
-
Prevent the substance from entering drains or waterways.
3. Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3]
-
Handle uncleaned, empty containers as you would the product itself.
4. Final Disposal:
-
Arrange for the collection of the waste container by a licensed and approved waste disposal company.[3][5]
-
Provide the waste disposal service with a complete and accurate characterization of the waste.
III. First-Aid Measures in Case of Exposure
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2-methoxybenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-2-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] It is harmful if swallowed.[2][4][5]
Summary of Hazards:
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][4][5] |
| Skin Irritation | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][4][5] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. | Conforming to EN166 (EU) or ANSI Z87.1 (US).[6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or Neoprene are suitable options.[6] |
| Body Protection | Laboratory coat. | Standard cotton or flame-retardant material.[6] |
| Respiratory Protection | Dust mask or respirator. | N95 (US) or P2/P3 (EU) for dusts, especially if ventilation is inadequate.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6][7]
Procedural Steps:
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures:
| Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][8] Seek medical attention if irritation persists.[6] |
| Inhalation | Move the person into fresh air.[1][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[8][9] Seek medical attention if symptoms occur.[8][9] |
| Spill | Clean up all spills immediately.[1] Use dry clean up procedures and avoid generating dust.[1][5] Sweep up, shovel up, or vacuum up the material and place it in a suitable, labeled container for waste disposal.[1][3][8] |
Disposal Plan:
The disposal of this compound must be handled as a controlled process.
-
Waste Classification: This chemical should be treated as hazardous waste.[10]
-
Segregation: Do not mix this chemical waste with other waste streams, especially with incompatible materials like strong oxidizing agents.[10][11] Keep it in a dedicated and clearly labeled waste container.[10][11]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store the sealed waste container in a designated cool, dry, and well-ventilated area.[11]
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[11] Do not dispose of this chemical down the drain or into the sewer system.[10] Empty containers may retain chemical residues and should be handled as hazardous waste.[10]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. gustavus.edu [gustavus.edu]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
